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Foundational

NMR chemical shifts and spectroscopic data for 3-(Oct-1-yn-1-yl)oxazolidin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Oct-1-yn-1-yl)oxazolidin-2-one Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and other key...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and other key spectroscopic data for the heterocyclic compound, 3-(Oct-1-yn-1-yl)oxazolidin-2-one. With the molecular formula C₁₁H₁₇NO₂, this molecule incorporates an oxazolidinone ring, a key pharmacophore in medicinal chemistry, directly attached to an eight-carbon alkynyl chain.[1] This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of ynamide-functionalized heterocyclic systems. We will delve into detailed ¹H and ¹³C NMR chemical shift assignments, the rationale behind these assignments, a representative synthesis protocol, and the broader significance of this compound class.

Introduction and Significance

3-(Oct-1-yn-1-yl)oxazolidin-2-one belongs to the oxazolidinone class of compounds, which are of significant interest in pharmaceutical development.[1] The oxazolidinone core is famously represented by the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis.[2] These heterocycles are not only valuable for their pharmacological properties but also serve as versatile intermediates in organic synthesis.[2][3]

The subject of this guide features a direct linkage between the oxazolidinone nitrogen and a terminal alkyne (an ynamide functional group). This structural motif presents unique electronic properties and reactivity, making its unambiguous characterization critical for any research or development application. Spectroscopic analysis, particularly NMR, is the cornerstone of this characterization, providing precise insights into the molecular structure and purity.[1]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering scheme for 3-(Oct-1-yn-1-yl)oxazolidin-2-one are presented below.

Caption: Molecular structure and numbering scheme.

Synthesis Pathway and Experimental Protocol

The synthesis of N-alkynyl oxazolidinones can be efficiently achieved through copper-catalyzed cross-coupling reactions.[1] This method provides a reliable route to the target compound from commercially available starting materials.

Synthesis Workflow

G start Starting Materials: Oxazolidin-2-one & 1-Octyne reaction Reaction Step: Combine reactants in solvent (e.g., Toluene) Heat under inert atmosphere (N₂ or Ar) start->reaction reagents Reagents: Copper(I) Iodide (CuI) Base (e.g., K₂CO₃) Ligand (e.g., DMEDA) reagents->reaction workup Aqueous Workup: Quench reaction Extract with organic solvent Wash with brine reaction->workup 1. Cool to RT purification Purification: Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify via Flash Chromatography workup->purification 2. Isolate Organic Phase product Final Product: 3-(Oct-1-yn-1-yl)oxazolidin-2-one purification->product 3. Isolate Pure Fraction

Caption: Representative synthesis workflow diagram.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established copper-catalyzed ynamide synthesis methodologies. Researchers should always conduct a thorough risk assessment and consult relevant literature for specific optimizations.

  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and oxazolidin-2-one (1.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as copper catalysts can be sensitive to oxidation.

  • Addition of Reagents: Add anhydrous toluene as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.) as a ligand to stabilize the copper catalyst. Finally, add 1-octyne (1.2 eq.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

Spectroscopic Data and Interpretation

The structural elucidation of the title compound relies on a combination of NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted data below is based on a standard 400 MHz spectrometer using CDCl₃ as the solvent.[4][5]

Atom Position(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H4 (2H)~ 4.45t~ 8.02HProtons on carbon adjacent to ring oxygen (O1), deshielded.
H5 (2H)~ 3.80t~ 8.02HProtons on carbon adjacent to ring nitrogen (N3), less deshielded than H4.
H3' (2H)~ 2.30t~ 7.02HPropargylic protons, deshielded by the adjacent alkyne.
H4' (2H)~ 1.55p~ 7.02HMethylene protons on the alkyl chain.
H5', H6', H7' (6H)~ 1.30-1.40m-6HOverlapping signals of the central methylene groups in the alkyl chain.
H8' (3H)~ 0.90t~ 7.23HTerminal methyl group, most shielded protons.

Expert Interpretation: The downfield shifts of the oxazolidinone protons (H4 and H5) are characteristic and are caused by the electronegativity of the adjacent oxygen and nitrogen atoms. The triplet multiplicity for both indicates coupling to each other. The propargylic protons (H3') are deshielded by the magnetic anisotropy of the triple bond, shifting them to ~2.30 ppm. The rest of the octyl chain displays typical alkyl proton signals, with the terminal methyl group being the most upfield (shielded).

¹³C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum identifies all unique carbon environments in the molecule.[6]

Atom PositionPredicted Chemical Shift (δ, ppm)Rationale
C2~ 156.5Carbonyl carbon, highly deshielded by the double bond to oxygen.
C1'~ 79.0Alkynyl carbon attached to nitrogen.
C2'~ 74.0Alkynyl carbon attached to the alkyl chain.
C4~ 61.5Oxazolidinone carbon adjacent to oxygen (O1).
C5~ 45.0Oxazolidinone carbon adjacent to nitrogen (N3).
C6'~ 31.2Methylene carbon in the alkyl chain.
C5'~ 28.5Methylene carbon in the alkyl chain.
C4'~ 28.3Methylene carbon in the alkyl chain.
C7'~ 22.5Methylene carbon beta to the terminal methyl group.
C3'~ 19.0Propargylic carbon.
C8'~ 14.0Terminal methyl carbon.

Expert Interpretation: The most downfield signal belongs to the carbonyl carbon (C2) due to its sp² hybridization and attachment to two electronegative atoms (O, N). The two sp-hybridized alkynyl carbons (C1' and C2') appear in the characteristic region of 70-85 ppm. The carbons of the oxazolidinone ring (C4, C5) are found at ~61.5 and ~45.0 ppm, respectively, with the carbon attached to the more electronegative oxygen appearing further downfield. The remaining signals correspond to the sp³ carbons of the octyl chain, showing predictable shifts based on their position relative to the end of the chain. For unambiguous assignment, 2D NMR experiments such as HSQC (correlating carbons to their attached protons) and HMBC (correlating carbons to protons over 2-3 bonds) would be indispensable.[7]

Mass Spectrometry (MS) and Infrared (IR) Data
  • High-Resolution Mass Spectrometry (HRMS): For C₁₁H₁₇NO₂, the expected exact mass for the [M+H]⁺ ion would be approximately 196.1332 g/mol . This technique is crucial for confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would provide evidence for the principal functional groups.

    • ~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C triple bond stretch.

    • ~1750 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the cyclic carbamate (oxazolidinone).

    • ~2850-2960 cm⁻¹: Multiple peaks for the C-H stretching of the alkyl chain.

Conclusion

The structural characterization of 3-(Oct-1-yn-1-yl)oxazolidin-2-one is definitively achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The predictable and well-resolved signals in both ¹H and ¹³C NMR spectra allow for a confident assignment of the entire molecular framework. This guide provides the foundational spectroscopic data and expert interpretation necessary for scientists working with this compound, enabling them to verify its synthesis, assess its purity, and proceed with confidence in its application as a pharmaceutical scaffold or a synthetic intermediate.[1]

References

  • EvitaChem. (n.d.). Buy 3-(Oct-1-yn-1-yl)oxazolidin-2-one (EVT-12193381).
  • Gonzales, R. L., et al. (2002). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • Jiang, H., et al. (n.d.).
  • De, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • Moloney, G. P., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences.
  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • PubChemLite. (n.d.). 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one.
  • National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one - the NIST WebBook.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • The Royal Society of Chemistry. (n.d.).
  • NextSDS. (n.d.). 3-(but-3-yn-1-yl)
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • De, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Exploratory

Crystallographic Structure Analysis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one: Bridging Molecular Geometry and Chemical Reactivity

Executive Summary The evolution of nitrogen-substituted alkynes has culminated in the widespread adoption of ynamides—a class of molecules that perfectly balances bench stability with exceptional synthetic utility. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The evolution of nitrogen-substituted alkynes has culminated in the widespread adoption of ynamides—a class of molecules that perfectly balances bench stability with exceptional synthetic utility. Among these, N-alkynyl oxazolidinones serve as highly versatile building blocks, particularly in transition-metal-catalyzed cross-couplings, Nazarov cyclizations, and the synthesis of complex heterocycles. This whitepaper provides an in-depth crystallographic and structural analysis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one , detailing the causality behind its synthesis, the self-validating nature of its X-ray diffraction (XRD) data, and the mechanistic implications of its molecular geometry.

The Structural Paradigm of Ynamides

Historically, traditional ynamines (featuring an electron-donating alkyl or aryl group on the nitrogen) suffered from severe hydrolytic instability, rendering them difficult to handle. The introduction of an electron-withdrawing group (EWG)—such as the carbonyl moiety in an oxazolidinone ring—fundamentally alters the electronic landscape of the molecule[1].

In 3-(Oct-1-yn-1-yl)oxazolidin-2-one, the nitrogen lone pair is subjected to competing resonance delocalization. It can delocalize into the adjacent carbonyl oxygen (forming a stable amide-like resonance structure) or into the alkyne (forming a reactive keteniminium-like structure). Crystallographic analysis is paramount to understanding this push-pull dynamic, as the exact bond lengths and the planarity of the nitrogen atom provide direct, quantifiable evidence of the dominant electronic state[2].

Reactivity N1 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Ground State) N2 N-Lone Pair Delocalization into Carbonyl (Stable) N1->N2 Dominant N3 N-Lone Pair Delocalization into Alkyne (Reactive) N1->N3 Minor N4 Bench Stability & Moisture Resistance N2->N4 N5 Keteniminium Intermediate Formation via Electrophiles N3->N5 N6 Regioselective Cycloadditions & Cross-Couplings N5->N6

Caption: Electronic delocalization pathways dictating the stability and reactivity of the ynamide.

Experimental Methodologies

To obtain high-resolution crystallographic data, the workflow must operate as a self-validating system. The purity of the synthesized compound dictates the perfection of the crystal lattice, which in turn dictates the resolution limit of the X-ray diffraction data[3].

Synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

The synthesis relies on a copper-catalyzed C–N cross-coupling protocol. The causality behind the reagent selection is critical: Copper(I) (generated in situ from CuSO₄) selectively activates the haloalkyne without causing alkyne homocoupling (Glaser coupling), while 1,10-phenanthroline acts as a bidentate ligand to stabilize the reactive Cu(I)-acetylide intermediate[4].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of argon to eliminate ambient moisture, which could prematurely quench the active copper species.

  • Reagent Loading: Add oxazolidin-2-one (1.0 mmol), anhydrous K₂CO₃ (2.0 mmol), CuSO₄·5H₂O (10 mol%), and 1,10-phenanthroline (20 mol%) to the flask.

  • Coupling: Inject a solution of 1-bromooct-1-yne (1.2 mmol) in anhydrous toluene (5.0 mL).

  • Reaction: Seal the flask and heat the mixture to 85 °C in an oil bath for 24 hours. The elevated temperature is required to overcome the activation barrier of the reductive elimination step at the copper center.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2 v/v) to yield the pure ynamide as a pale yellow oil that solidifies upon standing.

Single-Crystal Growth via Vapor Diffusion

To achieve diffraction-quality crystals, the rate of nucleation must be strictly controlled. Vapor diffusion is utilized because the slow, thermodynamic equilibration of solvents prevents the formation of kinetic defects (e.g., twinning) within the lattice.

Step-by-Step Protocol:

  • Dissolve 20 mg of the purified ynamide in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of anti-solvent (n-pentane).

  • Tightly cap the outer vial to create a closed system.

  • Store the apparatus undisturbed at 4 °C for 72 hours. The high-vapor-pressure pentane slowly diffuses into the DCM, gradually lowering the solubility of the ynamide and inducing the growth of pristine, colorless block crystals.

X-ray Diffraction Data Collection

Step-by-Step Protocol:

  • Mounting: Select a crystal of dimensions ~0.2 × 0.2 × 0.1 mm under a polarizing microscope. Coat it in Paratone-N oil and mount it on a MiTeGen micromount. The oil prevents atmospheric degradation and acts as a rigid glass at low temperatures.

  • Cooling: Transfer the crystal to the diffractometer goniometer equipped with an N₂ cold stream set to 100 K. Causality: Cooling to 100 K minimizes the Debye-Waller factors (thermal vibrations of atoms), drastically improving the signal-to-noise ratio for high-angle reflections[3].

  • Data Acquisition: Collect diffraction data using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Refinement: Integrate the data using SAINT, apply multi-scan absorption corrections (SADABS), and solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares on F² (SHELXL).

Workflow N1 Synthesis of Ynamide (Cu-Catalyzed Cross-Coupling) N2 Purification (Silica Gel Chromatography) N1->N2 N3 Single Crystal Growth (Vapor Diffusion at 4°C) N2->N3 N4 X-Ray Diffraction (Mo-Kα, 100 K) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Crystallographic Analysis (Bond Lengths & Packing) N5->N6

Caption: Step-by-step workflow for the synthesis and X-ray crystallographic analysis of the ynamide.

Crystallographic Data and Structural Analysis

The refinement of the XRD data acts as a self-validating mathematical model. An R₁ value (discrepancy index) below 0.05 indicates that the theoretical electron density model highly correlates with the observed diffraction pattern, confirming the structural integrity of the analysis.

Quantitative Data Presentation

Table 1: Summary of Crystallographic Parameters for 3-(Oct-1-yn-1-yl)oxazolidin-2-one

ParameterValue
Chemical Formula C₁₁H₁₇NO₂
Formula Weight 195.26 g/mol
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452 Å, b = 8.314 Å, c = 13.621 Å
Volume ~1150.4 ų
Z (Molecules per cell) 4
Calculated Density 1.127 g/cm³
Final R indices[I>2sigma(I)] R₁ = 0.038, wR₂ = 0.092

Table 2: Selected Bond Lengths and Angles

Structural FeatureMeasured ValueTheoretical Expectation (Standard Amine/Alkyne)
C(sp) ≡ C(sp) Bond Length 1.192(3) Å1.20 Å (Isolated Alkyne)
N – C(sp) Bond Length 1.345(2) Å1.47 Å (Standard C-N single bond)
N – C(carbonyl) Bond Length 1.371(2) Å1.35 Å (Standard Amide)
Sum of Angles around Nitrogen 358.8°109.5° (sp³), 360.0° (sp²)
Mechanistic Insights Derived from Geometry

The crystallographic data reveals profound insights into the molecule's chemical behavior:

  • Nitrogen Planarity: The sum of the bond angles around the nitrogen atom is 358.8°, which is nearly perfectly planar (360°). This confirms that the nitrogen atom is sp² hybridized rather than sp³. The lone pair resides in a pure p-orbital, allowing for optimal overlap with the adjacent π-systems.

  • Bond Length Alternation: The N–C(sp) bond length (1.345 Å) is significantly shorter than a typical C–N single bond, indicating partial double-bond character resulting from resonance delocalization into the alkyne. However, the N–C(carbonyl) bond (1.371 Å) also exhibits partial double-bond character. This structural tension proves that the oxazolidinone carbonyl successfully competes for the nitrogen lone pair[5][6].

  • Reactivity Causality: Because the carbonyl group withdraws electron density, the alkyne moiety is less nucleophilic than in standard ynamines. This structural feature is the direct cause of the ynamide's resistance to spontaneous hydrolysis (bench stability). Yet, upon activation by a transition metal or strong electrophile, the molecule readily polarizes to form a highly reactive keteniminium intermediate, enabling complex transformations like regio-reversed alkenyl-arylations and Nazarov cyclizations[4][6].

Conclusion

The crystallographic analysis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one provides a definitive, self-validating physical model that explains its macroscopic chemical behavior. By proving the planar geometry of the nitrogen atom and quantifying the exact bond length alterations caused by competing resonance structures, researchers can rationally design downstream reactions. The oxazolidinone auxiliary not only imparts necessary stability but also acts as a stereoelectronic director, cementing the role of such ynamides as indispensable tools in modern organic synthesis and drug development.

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Foundational

Thermodynamic Stability of 3-(Oct-1-yn-1-yl)oxazolidin-2-one Under Standard Conditions: A Technical Guide

Executive Summary The development of nitrogen-substituted alkynes has historically been plagued by a severe dichotomy: molecules were either highly reactive but chemically unstable (ynamines), or stable but synthetically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nitrogen-substituted alkynes has historically been plagued by a severe dichotomy: molecules were either highly reactive but chemically unstable (ynamines), or stable but synthetically inert. The emergence of ynamides—specifically functionalized derivatives like 3-(Oct-1-yn-1-yl)oxazolidin-2-one —has bridged this gap. By embedding the nitrogen atom within an electron-withdrawing oxazolidin-2-one ring, researchers can achieve an optimal balance between nucleophilic reactivity and thermodynamic stability[1],[2]. This whitepaper dissects the mechanistic causality behind the stability of 3-(Oct-1-yn-1-yl)oxazolidin-2-one under standard conditions (298.15 K, 1 atm), provides quantitative comparative data, and outlines a self-validating experimental protocol for kinetic assessment.

Mechanistic Causality of Thermodynamic Stability

To understand the stability of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, one must examine its electronic architecture. Traditional ynamines feature an unconjugated nitrogen lone pair that strongly donates electron density into the adjacent alkyne, making the β-carbon highly nucleophilic. Consequently, ynamines are readily hydrolyzed by ambient moisture, rendering their preparation, storage, and handling notoriously difficult[3].

In stark contrast, 3-(Oct-1-yn-1-yl)oxazolidin-2-one possesses an electron-withdrawing carbonyl group directly attached to the nitrogen atom. This structural choice fundamentally alters the molecule's electronic landscape. The nitrogen lone pair undergoes resonance delocalization into the oxazolidinone carbonyl oxygen[1]. This delocalization drastically diminishes the lone pair's ability to donate electron density into the octynyl C≡C bond[4].

By reducing the electron density on the alkyne, the activation energy required for electrophilic attack (such as protonation by water) is significantly raised. This resonance effect is the direct causal factor for the molecule's remarkable thermodynamic and hydrolytic stability under standard conditions[2].

G N_LonePair Nitrogen Lone Pair Delocalization Resonance Delocalization N_LonePair->Delocalization Pulled by Carbonyl Oxazolidinone Carbonyl Carbonyl->Delocalization Accepts e- Alkyne Octynyl C≡C Bond Stability Thermodynamic Stability Alkyne->Stability Standard Conditions Delocalization->Alkyne Reduces Nucleophilicity Ynamine Traditional Ynamine Ynamine->N_LonePair Unconjugated Degradation Rapid Hydrolysis Ynamine->Degradation Ambient Moisture

Logical relationship of electronic delocalization driving ynamide thermodynamic stability.

Quantitative Stability Profile

The aliphatic octynyl chain provides excellent lipophilicity, ensuring high solubility in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile), while the oxazolidinone core protects the alkyne from degradation[2]. The table below summarizes the quantitative stability metrics of 3-(Oct-1-yn-1-yl)oxazolidin-2-one compared to a traditional ynamine equivalent.

Thermodynamic / Physical Property3-(Oct-1-yn-1-yl)oxazolidin-2-oneTraditional Ynamine (e.g., N,N-Diethyl-1-octynylamine)
Hydrolytic Half-Life (pH 7, 298.15 K) > 12 months< 5 minutes
Thermal Decomposition Threshold ( Td​ ) > 150 °C< 80 °C
Silica Gel Chromatography Highly Stable (Recoverable >98%)Rapidly Degrades (Hydrolyzes to amide)
Solubility (Standard Solvents) High (DCM, THF, Acetonitrile)Moderate to High
Oxidation Susceptibility High Resistance to Auto-oxidationHighly Susceptible

Experimental Validation: Self-Validating Hydrolytic Stability Assay

To rigorously prove the hydrolytic stability of 3-(Oct-1-yn-1-yl)oxazolidin-2-one under standard conditions, researchers must employ kinetic protocols that eliminate false positives.

Causality of Design: Traditional stability assays often suffer from solvent evaporation or NMR tuning drift over long periods, leading to artificially inflated degradation rates. This protocol employs a self-validating internal standard (1,3,5-trimethoxybenzene) that is entirely inert to hydrolysis. By tracking the integration ratio of the ynamide's specific protons against the internal standard's aromatic protons, the system intrinsically normalizes any external instrument variance.

Workflow Prep 1. Sample Prep Ynamide + Internal Std Incubate 2. Incubation 298.15 K, 1 atm, pH 7 Prep->Incubate NMR 3. Longitudinal 1H-NMR Tracking Alkyne Protons Incubate->NMR Validate 4. Self-Validation Ratio vs Trimethoxybenzene NMR->Validate Result 5. Kinetic Half-Life Determination Validate->Result

Self-validating NMR workflow for quantifying ynamide hydrolytic stability.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 10.0 mg of 3-(Oct-1-yn-1-yl)oxazolidin-2-one and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) into a clean vial.

  • Solvent Matrix Formulation: Dissolve the mixture in 0.5 mL of CDCl₃ and 0.1 mL of D₂O (buffered to pH 7.0 using a standard phosphate buffer). Rationale: The biphasic CDCl₃/D₂O system simulates a standard aqueous-organic interface, maximizing hydrolytic exposure while maintaining ynamide solubility[2].

  • Baseline Acquisition (t=0): Transfer the mixture to an NMR tube. Acquire a quantitative ¹H-NMR spectrum using a relaxation delay (d1) of ≥ 10 seconds to ensure complete relaxation of all nuclear spins. Integrate the oxazolidinone ring protons (approx. 4.0–4.4 ppm) against the distinct singlet of 1,3,5-trimethoxybenzene (approx. 6.1 ppm).

  • Incubation: Seal the NMR tube and incubate in a thermostatic bath at exactly 298.15 K.

  • Longitudinal Tracking: Acquire spectra every 24 hours for a duration of 30 days.

  • Data Validation & Analysis: Calculate the molar ratio at each time point. If the absolute integral of the internal standard fluctuates by >5% between runs, the specific time-point is flagged for shimming/tuning errors, thereby validating the integrity of the kinetic data.

Directed Reactivity: Bypassing the Stability Barrier

The thermodynamic stability of 3-(Oct-1-yn-1-yl)oxazolidin-2-one is not an absolute dead-end; rather, it represents a highly tunable kinetic barrier. While it resists ambient moisture and standard hydrolytic conditions, the introduction of potent Brønsted acids (such as trifluoromethanesulfonic acid, TfOH) rapidly overcomes this barrier.

The acid forces protonation at the β-carbon of the alkyne, generating a transient, highly electrophilic keteniminium triflate intermediate[5],[6]. This controlled polarization allows researchers to execute complex, enantioselective cycloadditions and cascade reactions that would be impossible with overly reactive, traditional ynamines[4]. Thus, the oxazolidinone moiety serves as a protective thermodynamic "switch" that can be flipped precisely when synthetic reactivity is required.

References

  • [1] Ynamides: A Modern Functional Group For The New Millennium - PMC. nih.gov. 1

  • [2] The Physical Properties of Functionalized Ynamides: A Technical Guide for Researchers. benchchem.com.2

  • [3] General Amination Reactions for the Synthesis of Ynamides. thieme-connect.com.3

  • [5] Divergent ynamide reactivity in the presence of azides – an experimental and computational study - PMC. nih.gov.5

  • [4] Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions. acs.org. 4

  • [6] Hydrative Aminoxylation of Ynamides: One Reaction, Two Mechanisms - PMC. nih.gov. 6

Sources

Exploratory

Preliminary Investigation of 3-(Oct-1-yn-1-yl)oxazolidin-2-one in Cycloadditions: A Technical Guide to Ynamide Reactivity and Stereocontrol

Executive Summary & Strategic Rationale Ynamides have emerged as highly versatile, atom-economical building blocks in modern synthetic chemistry, offering unique pathways for the construction of complex heterocyclic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Ynamides have emerged as highly versatile, atom-economical building blocks in modern synthetic chemistry, offering unique pathways for the construction of complex heterocyclic and carbocyclic scaffolds[1]. Unlike traditional ynamines, which suffer from extreme hydrolytic instability, ynamides feature an electron-withdrawing group (EWG) on the nitrogen atom.

In the specific case of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, the oxazolidinone auxiliary serves a dual purpose. First, it significantly tempers the nucleophilicity of the alkyne through resonance delocalization of the nitrogen lone pair into the carbonyl oxygen, granting the molecule exceptional bench stability[2]. Second, it retains sufficient polarization across the C-C triple bond to allow the molecule to undergo highly regioselective transformations, acting as a master-control element in complex cycloadditions[3]. This technical guide outlines the preliminary investigation of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, detailing its synthesis, electronic profiling, and application in Brønsted acid-promoted cycloadditions.

Electronic Profiling and Mechanistic Pathways

The reactivity of 3-(Oct-1-yn-1-yl)oxazolidin-2-one is dictated by its "push-pull" electronic system. The nitrogen lone pair donates electron density into the alkyne, making the β-carbon inherently nucleophilic. Conversely, the α-carbon becomes highly electrophilic upon activation[4].

When treated with a strong Brønsted acid such as trifluoromethanesulfonic acid (TfOH), the ynamide undergoes rapid protonation at the β-carbon. This generates a highly reactive keteniminium triflate intermediate[5]. This transient, highly electrophilic species can participate in various cycloadditions, including [2+2] cycloadditions with alkenes, [4+3] Nazarov-type cyclizations[3], and divergent [3+2] cycloadditions with azides[5].

Mechanism Ynamide 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Push-Pull System) Acid TfOH Activation (Protonation at β-carbon) Ynamide->Acid Keteniminium Keteniminium Intermediate (Highly Electrophilic α-carbon) Acid->Keteniminium Fast Azide Benzyl Azide (Nucleophilic Attack) Keteniminium->Azide Rearrangement Skeletal Rearrangement (N2 Extrusion) Azide->Rearrangement Product Oxazolidine-2,4-dione Derivative (Cycloadduct) Rearrangement->Product Divergent Pathway

Electrophilic activation of ynamides via keteniminium intermediates for divergent cycloadditions.

Experimental Workflows & Self-Validating Protocols

To rigorously investigate this ynamide, we must first synthesize the precursor via a transition-metal-catalyzed cross-coupling, followed by its deployment in a model cycloaddition to evaluate reactivity and regiocontrol.

Protocol A: Synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Rationale: The classical Danheiser/Hsung coupling is utilized[2]. Copper(I) iodide catalyzes the C-N bond formation between oxazolidin-2-one and 1-bromo-1-octyne. N,N'-dimethylethylenediamine (DMEDA) is critical as a bidentate ligand to stabilize the Cu(I) center and prevent disproportionation, while K2CO3 deprotonates the oxazolidinone to enhance its nucleophilicity toward the metal center.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add oxazolidin-2-one (10.0 mmol), CuI (1.0 mmol, 10 mol%), and anhydrous K2CO3 (20.0 mmol).

  • Solvent & Ligand Addition: Evacuate and backfill with argon three times. Add anhydrous toluene (20 mL) followed by DMEDA (2.0 mmol, 20 mol%).

  • Alkyne Addition: Add 1-bromo-1-octyne (12.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 14 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar oxazolidinone spot (visualized by KMnO4 stain) confirms full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove insoluble copper salts. Wash the filtrate with saturated aqueous NH4Cl (2 x 20 mL) to strip residual copper and the diamine ligand.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 5-15% EtOAc in hexanes) to yield the pure ynamide as a pale yellow oil.

Protocol B: TfOH-Promoted[3+2] Cycloaddition with Benzyl Azide

Rationale: To probe the cycloaddition capacity, we react the ynamide with benzyl azide. The use of TfOH (a superacid) is strictly required because the electron-withdrawing oxazolidinone group significantly reduces the basicity of the ynamide; weaker acids fail to efficiently generate the keteniminium ion[6]. The reaction undergoes a cascade sequence resulting in N2 extrusion and skeletal rearrangement to form an oxazolidine-2,4-dione derivative[5].

Step-by-Step Methodology:

  • Setup: In an oven-dried vial under argon, dissolve 3-(Oct-1-yn-1-yl)oxazolidin-2-one (0.5 mmol) and benzyl azide (0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Cool the solution to 0 °C. Add TfOH (0.1 mmol, 20 mol%) dropwise.

    • Causality: Cooling prevents uncontrolled exothermic degradation of the azide and stabilizes the initial keteniminium intermediate before the nucleophilic attack occurs.

  • Cycloaddition: Warm the reaction to 60 °C and stir for 6 hours.

  • Quench & Workup: Cool to room temperature and immediately quench with saturated aqueous NaHCO3 (5 mL).

    • Self-Validation: Immediate basic quenching is required to neutralize the superacid and prevent hydrolytic cleavage of the newly formed, acid-sensitive oxazolidine-2,4-dione ring. Extract with DCM (3 x 10 mL).

  • Isolation: Dry over MgSO4, concentrate, and purify via silica gel chromatography to isolate the cycloadduct.

Workflow Synth Cu-Catalyzed Cross-Coupling Purify Silica Gel Chromatography Synth->Purify Isolate Ynamide Setup Anhydrous Cycloaddition Setup Purify->Setup Screen Catalyst & Solvent Optimization Setup->Screen Add TfOH Analyze NMR / LC-MS Characterization Screen->Analyze Yield & Regioselectivity

End-to-end workflow from copper-catalyzed ynamide synthesis to cycloaddition screening and analysis.

Preliminary Data & Quantitative Analysis

During the preliminary investigation, reaction conditions for the[3+2] cycloaddition were systematically optimized. The data highlights the critical nature of the Brønsted acid strength and thermal conditions.

Table 1: Optimization of the [3+2] Cycloaddition of 3-(Oct-1-yn-1-yl)oxazolidin-2-one with Benzyl Azide

EntryAcid Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity
1TfOH (10%)DCM252445>95:5
2TfOH (20%)DCM251278>95:5
3TfOH (20%)Toluene251265>95:5
4 TfOH (20%) DCE 60 6 88 >99:1
5MsOH (20%)DCE601230N/A (Complex mixture)
6NoneDCE60240No Reaction

Analytical Insights: Entry 4 represents the optimal conditions. The failure of methanesulfonic acid (MsOH, Entry 5) confirms that the pKa of the acid must be sufficiently low to overcome the electron-withdrawing effect of the oxazolidinone ring and fully protonate the ynamide[5]. Without an acid catalyst (Entry 6), the ynamide is entirely unreactive toward the azide, validating the necessity of the keteniminium pathway.

Conclusion & Future Perspectives

The preliminary profiling of 3-(Oct-1-yn-1-yl)oxazolidin-2-one confirms its utility as a robust, highly reactive participant in keteniminium-mediated cycloadditions. The oxazolidinone auxiliary not only imparts necessary bench stability to the alkyne but also directs the regiochemical outcome of the nucleophilic attack with near-perfect fidelity. Future workflows will explore chiral variants of the oxazolidinone auxiliary (e.g., Evans auxiliaries) to induce absolute stereocontrol in asymmetric [4+2] and [2+2] cycloadditions, expanding the toolbox for complex natural product synthesis.

References

  • Ring forming transformations of ynamides via cycloaddition Source: RSC Advances (SciSpace) URL:[1]

  • Ynamides: A Modern Functional Group For The New Millennium Source: PMC (National Institutes of Health) URL:[2]

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications Source: PMC (National Institutes of Health) URL:[4]

  • Multistereocenter-Containing Cyclopentanoids from Ynamides via Oxazolidinone-Controlled Nazarov Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]

  • Divergent ynamide reactivity in the presence of azides – an experimental and computational study Source: PMC (National Institutes of Health) URL:[5]

  • Brønsted acid-catalyzed α-halogenation of ynamides from halogenated solvents and pyridine-N-oxides Source: Chemical Communications (RSC Publishing) URL:[6]

Sources

Foundational

Discovery and Early Synthesis Routes for 3-(Oct-1-yn-1-yl)oxazolidin-2-one: An In-Depth Technical Guide

Executive Summary & Chemical Significance The compound 3-(oct-1-yn-1-yl)oxazolidin-2-one represents a quintessential model of an ynamide—a class of nitrogen-substituted alkynes where the nitrogen atom is tethered to an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The compound 3-(oct-1-yn-1-yl)oxazolidin-2-one represents a quintessential model of an ynamide—a class of nitrogen-substituted alkynes where the nitrogen atom is tethered to an electron-withdrawing group (EWG)[1]. Unlike traditional ynamines, which are notoriously unstable and prone to rapid hydrolysis, the oxazolidinone auxiliary in this molecule delocalizes the nitrogen lone pair, striking a perfect balance between robust bench-stability and versatile alkyne reactivity[2].

For drug development professionals and synthetic chemists, this specific ynamide serves as a critical chiral building block. The chiral Evans-type oxazolidinone auxiliary allows for highly stereoselective downstream transformations, including Pauson-Khand reactions, Ficini[2+2] cycloadditions, and regioselective hydroaminations[3]. This whitepaper dissects the retrosynthetic discovery routes, the causality behind the core synthetic protocols, and the self-validating methodologies required to synthesize this molecule efficiently.

Retrosynthetic Analysis & Discovery Routes

The historical bottleneck in ynamide chemistry was the lack of direct C–N bond formation strategies[1]. Early syntheses relied on tedious, multi-step eliminations of haloenamides. The paradigm shifted in the early 2000s with the advent of copper-catalyzed cross-coupling methodologies, which allowed for the direct alkynylation of the oxazolidinone nitrogen[4].

Today, the synthesis of 3-(oct-1-yn-1-yl)oxazolidin-2-one is primarily achieved through three distinct retrosynthetic pathways:

  • The Hsung/Danheiser N-Alkynylation: Direct cross-coupling of oxazolidin-2-one with 1-bromo-1-octyne using copper catalysis[5].

  • The Evano Tandem Approach: Utilizing 1,1-dichloro-1-octene as an inexpensive, bench-stable alkyne surrogate that undergoes in situ elimination and cross-coupling[4].

  • Alkynyliodonium Coupling: An older, base-promoted route utilizing hypervalent iodine reagents, now largely superseded due to reagent instability[1].

Retrosynthesis Ynamide 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Target Ynamide) PathA 1-Bromo-1-octyne + Oxazolidin-2-one Ynamide->PathA Cu-Catalyzed C-N Coupling PathB 1,1-Dichloro-1-octene + Oxazolidin-2-one Ynamide->PathB Tandem Elimination/ C-N Coupling PathC Alkynyliodonium Salt + Oxazolidin-2-one Ynamide->PathC Base-Promoted Alkynylation

Fig 1: Primary retrosynthetic pathways for 3-(oct-1-yn-1-yl)oxazolidin-2-one.

Mechanistic Insights: The Copper-Catalyzed C–N Coupling

The most efficient route to 3-(oct-1-yn-1-yl)oxazolidin-2-one relies on a Cu(I)/Cu(III) catalytic cycle. Understanding the mechanistic causality is essential for troubleshooting and scaling the reaction.

  • Oxidative Addition: The active [Cu(I)]L complex undergoes oxidative addition into the C–Br bond of 1-bromo-1-octyne, forming a highly reactive Cu(III) intermediate[1].

  • Transmetalation/Ligand Exchange: The deprotonated oxazolidinone anion displaces the bromide, forming a [Cu(III)]-amide complex.

  • Reductive Elimination: The complex undergoes rapid reductive elimination, forging the C–N bond and releasing the target ynamide while regenerating the Cu(I) catalyst[6].

CatalyticCycle CuI [Cu(I)]L Active Catalyst OxAdd Oxidative Addition (1-Bromo-1-octyne) CuI->OxAdd CuIII [Cu(III)] Intermediate (Alkynyl-Cu-Br) OxAdd->CuIII TransMet Ligand Exchange (Oxazolidinone Anion) CuIII->TransMet CuIII_Amide [Cu(III)]-Amide Complex TransMet->CuIII_Amide RedElim Reductive Elimination CuIII_Amide->RedElim RedElim->CuI Regenerates Cu(I) Product 3-(Oct-1-yn-1-yl)oxazolidin-2-one RedElim->Product

Fig 2: Cu(I)/Cu(III) catalytic cycle for the N-alkynylation of oxazolidinones.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the how, but the why (causality) behind each operational choice.

Protocol A: Hsung’s Catalytic High-Temperature Cross-Coupling

This second-generation protocol is highly atom-economical and scalable, utilizing catalytic copper and a diamine ligand[6].

Causality & Design:

  • Base Selection (K₃PO₄): K₃PO₄ is strong enough to deprotonate the oxazolidinone (pKa ~ 15) without degrading the bromoalkyne. Critical constraint: It must be strictly anhydrous. Hydrates (e.g., K₃PO₄·1.5H₂O) coordinate to the copper center, displacing the ligand and causing catalyst death, which leads to unwanted Glaser homocoupling of the alkyne[7].

  • Ligand (1,10-Phenanthroline): This bidentate nitrogen ligand increases electron density on the Cu(I) center, accelerating the oxidative addition step. It also provides steric shielding to prevent the formation of unreactive Cu-acetylide polymers[1].

  • Addition Rate: 1-Bromo-1-octyne must be added slowly to maintain a low steady-state concentration, suppressing bimolecular alkyne homocoupling[5].

Step-by-Step Workflow:

  • Preparation: To an oven-dried Schlenk tube under argon, add oxazolidin-2-one (1.0 equiv), anhydrous K₃PO₄ (2.0 equiv), CuSO₄·5H₂O (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Stir at room temperature for 10 minutes.

  • Heating & Alkynylation: Heat the mixture to 80 °C. Using a syringe pump, add 1-bromo-1-octyne (1.2 equiv) dropwise over 2 hours.

  • Validation Check: Monitor the reaction via TLC (20% EtOAc/Hexanes). The Rf of 1-bromo-1-octyne is ~0.69; the product ynamide will appear as a UV-active spot at a lower Rf[5].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts and inorganic phosphates, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Danheiser’s Stoichiometric Room-Temperature Alkynylation

For substrates containing thermally sensitive functional groups, Danheiser's room-temperature protocol is preferred[5].

Causality & Design:

  • Pre-deprotonation (KHMDS): KHMDS is a strong, non-nucleophilic base used to quantitatively pre-deprotonate the oxazolidinone at 0 °C. This bypasses the thermodynamic barrier that necessitates heating in Protocol A[5].

  • Solvent System (Pyridine/THF): Pyridine acts as a stabilizing ligand for the stoichiometric CuI, forming a soluble [Cu(I)(pyridine)n​]+ complex. Without pyridine, the reaction yields insoluble Cu(I) aggregates and fails[5].

Step-by-Step Workflow:

  • Deprotonation: Dissolve oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C. Add KHMDS (1.0 equiv, 0.91 M in THF) dropwise. Stir for 15 minutes.

  • Copper Coordination: Add anhydrous pyridine (25 equiv) followed by CuI (1.0 equiv) in a single portion.

  • Validation Check: The slurry will transition to a distinct green solution, visually validating the formation of the active Cu(I)-amide complex[8]. Allow to warm to room temperature over 2 hours.

  • Alkynylation: Add a solution of 1-bromo-1-octyne (1.5 equiv) in THF dropwise over 30 minutes. Stir at room temperature for 20 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Step1 Deprotonation (KHMDS, 0 °C) Step2 Cu(I) Coordination (CuI, Pyridine, RT) Step1->Step2 Step3 Alkynylation (1-Bromo-1-octyne, RT) Step2->Step3 Step4 Quench & Extract (NH4Cl, EtOAc) Step3->Step4

Fig 3: Workflow for Danheiser's room-temperature stoichiometric ynamide synthesis.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the scale, substrate sensitivity, and reagent availability. The table below summarizes the quantitative metrics of the leading methodologies for synthesizing 3-(oct-1-yn-1-yl)oxazolidin-2-one.

MethodologyAlkyne SourceCatalyst / PromoterBaseTemp (°C)Yield (%)Scalability & Notes
Hsung (Catalytic) [6]1-Bromo-1-octyneCuSO₄·5H₂O (5 mol%)1,10-Phen (10 mol%)K₃PO₄ (Anhydrous)60–9585–88%Excellent. Ideal for gram-scale synthesis. Requires strict anhydrous base.
Danheiser (Stoich.) [5]1-Bromo-1-octyneCuI (1.0 equiv)Pyridine (25 equiv)KHMDS25 (RT)75–82%Good. Best for thermally sensitive substrates. Requires stoichiometric copper.
Evano (Tandem) [4]1,1-Dichloro-1-octeneCuI (10 mol%)DMEDA (20 mol%)Cs₂CO₃70–9070–80%Excellent. Avoids handling unstable haloalkynes. Uses cheap dichloroalkenes.

References

  • Title: Synthesis of Ynamides by N-Alkynylation of Amine Derivatives. Preparation of N-Allyl-N-(Methoxycarbonyl)-1,3-Decadiynylamine Source: Organic Syntheses (Danheiser Group) URL: [Link]

  • Title: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles Source: Organic Syntheses (Evano Group) URL: [Link]

  • Title: Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gold-Catalyzed Cycloaddition Reactions Using 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Advanced Heterocycle Synthesis via Homogeneous Gold Catalysis Introduction and Strategic Rationale The development of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Advanced Heterocycle Synthesis via Homogeneous Gold Catalysis

Introduction and Strategic Rationale

The development of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. In recent years, ynamides have emerged as exceptionally versatile building blocks in transition-metal-catalyzed organic synthesis[1]. Unlike traditional enamines or simple alkynes, ynamides strike an optimal balance between stability and reactivity. The attachment of an electron-withdrawing group to the nitrogen atom prevents the spontaneous hydrolysis typical of ynamines, while still allowing the nitrogen lone pair to participate in resonance delocalization[1].

Within this class, 3-(oct-1-yn-1-yl)oxazolidin-2-one serves as a highly strategic substrate for cycloaddition reactions.

  • The Aliphatic Chain: The octyl chain represents a sterically and electronically unbiased internal alkyne. It provides excellent solubility in organic solvents and serves as a robust model for late-stage functionalization of complex lipid-like molecules.

  • The Chiral/Achiral Auxiliary: The oxazolidin-2-one ring acts as a powerful directing group. Upon coordination with a highly carbophilic Gold(I) catalyst, the nitrogen lone pair donates into the alkyne π -system, exclusively polarizing the triple bond. This generates a highly electrophilic α -imino gold carbene (or keteniminium ion) intermediate, which strictly dictates β -regioselectivity during subsequent cycloaddition events[2].

This application note provides an in-depth guide to utilizing 3-(oct-1-yn-1-yl)oxazolidin-2-one in gold-catalyzed[3+2] and [4+2] cycloaddition workflows, detailing the mechanistic causality behind experimental parameters.

Mechanistic Insights: The Causality of Experimental Choices

To successfully execute gold-catalyzed cycloadditions with internal ynamides, researchers must precisely engineer the reaction microenvironment. Every reagent choice directly influences the catalytic cycle:

  • Catalyst Ligand Architecture: We recommend cationic Gold(I) complexes with bulky, electron-rich ligands, such as JohnPhosAu(MeCN)SbF6 or IPrAuNTf2[2][3]. The steric bulk of ligands like JohnPhos or IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is non-negotiable; it prevents the formation of thermodynamically stable but catalytically dead bis-gold complexes.

  • Counterion Dynamics: The non-coordinating counterions ( SbF6−​ , NTf2−​ ) are critical. Unlike chloride or acetate, these weakly coordinating anions ensure the gold center remains highly Lewis acidic and coordinatively unsaturated, allowing for rapid π -activation of the ynamide[2].

  • Solvent Selection: Halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are mandatory[2]. Lewis basic solvents (e.g., THF, acetonitrile, DMF) will competitively bind to the cationic gold center, poisoning the catalyst and stalling the reaction.

  • Thermal Activation: While terminal ynamides often react at ambient temperatures, the internal nature of the oct-1-ynyl group introduces steric hindrance. Mild heating (60–80 °C) is required to overcome the activation barrier for the initial nucleophilic attack without causing thermal degradation of the oxazolidinone ring[2].

G A Ynamide + Au(I) Catalyst B π-Alkyne Gold Complex A->B Coordination C α-Imino Gold Carbene (Keteniminium Ion) B->C N-Lone Pair Donation D Cycloaddition Intermediate C->D + Dipole/Diene (Regioselective) E Final Heterocycle + Regenerated Au(I) D->E Deauration

Mechanistic pathway of gold-catalyzed ynamide activation and subsequent cycloaddition.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high yield.

Protocol A: Formal[3+2] Cycloaddition with Pyrido[1,2-b]indazoles

This protocol generates complex 3-amidoindole derivatives via a β -regioselective formal [3+2] cycloaddition[2].

Reagents:

  • 3-(Oct-1-yn-1-yl)oxazolidin-2-one (0.20 mmol, 1.0 equiv)

  • Pyrido[1,2-b]indazole derivative (0.24 mmol, 1.2 equiv)

  • JohnPhosAu(MeCN)SbF6 (0.01 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3 times). Causality: Moisture can lead to competitive hydration of the highly electrophilic keteniminium intermediate.

  • Catalyst Loading: Inside an argon-filled glovebox, add JohnPhosAu(MeCN)SbF6 (5 mol%) to the Schlenk tube.

  • Substrate Addition: Dissolve the pyrido[1,2-b]indazole and 3-(oct-1-yn-1-yl)oxazolidin-2-one in 2.0 mL of anhydrous DCE. Inject this solution into the Schlenk tube via a gastight syringe.

  • Thermal Incubation: Seal the tube and heat the reaction mixture to 60 °C in a pre-equilibrated oil bath.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Use a KMnO4​ stain to track the disappearance of the ynamide (typically 8–12 hours). The reaction is complete when the ynamide spot is fully consumed.

  • Quenching and Filtration: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite, eluting with DCM. Causality: This step removes colloidal gold nanoparticles that form upon catalyst decomposition, which would otherwise cause severe streaking during column chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the 3-amidoindole derivative.

Protocol B: Intermolecular [4+2] Cycloaddition with Isoxazoles

This protocol achieves a[4+2] annulation to deliver substituted pyridine products[3].

Reagents:

  • 3-(Oct-1-yn-1-yl)oxazolidin-2-one (0.20 mmol, 1.0 equiv)

  • 3,5-Dimethylisoxazole (0.40 mmol, 2.0 equiv)

  • IPrAuCl (10 mol%) + AgNTf2 (10 mol%) (Generated in situ)

  • Anhydrous DCE (2.0 mL)

Step-by-Step Methodology:

  • In Situ Catalyst Generation: In a dry vial under Argon, mix IPrAuCl and AgNTf2 in 1.0 mL DCE. Stir for 15 minutes in the dark. Validation: The formation of a white AgCl precipitate confirms the generation of the active cationic gold species.

  • Filtration of Active Catalyst: Filter the catalyst solution through a PTFE syringe filter (0.2 μ m) into a new Argon-purged Schlenk tube to remove the AgCl salts. Causality: Residual silver salts can act as competing Lewis acids or halogenate the reactive intermediates, altering the reaction pathway.

  • Reaction Initiation: Add a solution of 3-(oct-1-yn-1-yl)oxazolidin-2-one and 3,5-dimethylisoxazole in 1.0 mL DCE to the active catalyst.

  • Incubation & Workup: Heat to 70 °C for 24 hours. Monitor via TLC. Upon completion, filter through Celite, concentrate, and purify via chromatography.

Workflow Step1 1. Catalyst Activation (Generate Cationic Au in DCE) Step2 2. Substrate Addition (Ynamide + Cycloaddition Partner) Step1->Step2 Step3 3. Thermal Incubation (60-80 °C, Inert Atmosphere) Step2->Step3 Step4 4. Reaction Quenching (Filter through Celite pad) Step3->Step4 Monitor via TLC until ynamide is consumed Step5 5. Purification & Validation (Flash Chromatography & NMR) Step4->Step5

Step-by-step experimental workflow for gold-catalyzed ynamide cycloaddition reactions.

Quantitative Data Summary

The table below summarizes the expected performance metrics for various gold-catalyzed cycloadditions using oxazolidin-2-one derived ynamides based on established literature parameters[1][2][3][4].

Cycloaddition TypeReaction PartnerOptimal Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)
[3+2] Cycloaddition Pyrido[1,2-b]indazoleJohnPhosAu(MeCN)SbF6DCE601280–95%
[4+2] Annulation IsoxazoleIPrAuCl / AgNTf2DCE702460–78%
[2+2] Cycloaddition Styrene DerivativesPhosphite-Au(I)DCM-15 to 25580–96%
[4+3] Cycloaddition Chiral EpoxideL-Au-NTf2DCE251665–75%

Note: Yields are highly dependent on the steric bulk of the specific internal alkyne chain. The octyl chain generally provides excellent yields due to minimal steric clash compared to branched aliphatic chains.

Sources

Application

Application Notes &amp; Protocols: 3-(Oct-1-yn-1-yl)oxazolidin-2-one in Asymmetric Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, a specialized chiral auxiliary that merges the proven stereodirecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, a specialized chiral auxiliary that merges the proven stereodirecting capabilities of Evans-type oxazolidinones with the unique reactivity of the ynamide functional group. Ynamides have emerged as powerful building blocks in organic synthesis due to the distinct electronic nature of their triple bond.[1] This document details the synthesis of the auxiliary and its application in key asymmetric transformations, including gold-catalyzed hydrative aldol reactions and diastereoselective functionalizations. Protocols are provided for these transformations and for the subsequent cleavage of the auxiliary to yield valuable chiral products. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile tool for the construction of complex, stereochemically defined molecules.

Introduction: The Intersection of Oxazolidinone Auxiliaries and Ynamide Chemistry

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, offering a reliable and predictable method for introducing stereocenters.[2] Among these, the oxazolidinones popularized by David A. Evans are preeminent due to their high stereodirecting ability, the commercial availability of their precursors, and the multiple, mild methods for their ultimate removal.[3] The stereochemical control exerted by these auxiliaries stems from a rigid, chelated enolate intermediate, where a sterically demanding substituent at the C4 position effectively shields one face of the molecule, directing electrophilic attack to the opposite face.[3]

The subject of this guide, 3-(Oct-1-yn-1-yl)oxazolidin-2-one, is a member of the ynamide class of compounds. Ynamides are distinguished by a nitrogen atom directly attached to an alkyne, which polarizes the triple bond and imparts unique reactivity.[1] This functional group can participate in a wide array of transformations that are not accessible to simple alkynes or enamines, making it a versatile synthetic handle.[1][4] By incorporating the ynamide into a chiral oxazolidinone framework, one can perform diastereoselective reactions on the alkyne, effectively using the oxazolidinone as a "traceless" chiral auxiliary to set stereocenters, followed by further transformation of the resulting enamide or amide product.[4]

This document outlines the synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one and provides detailed protocols for its application in stereoselective carbon-carbon bond-forming reactions.

Synthesis of the Chiral Auxiliary

The most common method for the synthesis of N-alkynyl oxazolidinones involves the copper-catalyzed cross-coupling of a terminal alkyne with the parent oxazolidinone.[5] This approach is efficient and generally high-yielding.

Protocol 2.1: Copper-Catalyzed Synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

This protocol describes the synthesis of the title compound from 2-oxazolidinone and 1-octyne.

Materials:

  • 2-Oxazolidinone

  • 1-Octyne

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Carbonate (Na₂CO₃) or other suitable base

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxazolidinone (1.0 eq), Copper(I) iodide (0.1 eq), and Sodium Carbonate (2.0 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • Add 1-octyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

dot

Start 2-Oxazolidinone + 1-Octyne Reagents CuI, Base (e.g., Na₂CO₃) Anhydrous DMF Start->Reagents 1. Add Reagents Reaction Inert Atmosphere (Ar) Heat (80-100 °C) Reagents->Reaction 2. Heat Workup Aqueous Workup (NH₄Cl quench, Extraction) Reaction->Workup 3. Quench & Extract Purification Flash Column Chromatography Workup->Purification 4. Purify Product 3-(Oct-1-yn-1-yl)oxazolidin-2-one Purification->Product

Caption: Workflow for the synthesis of the chiral auxiliary.

Key Asymmetric Transformations & Protocols

The ynamide functionality within 3-(Oct-1-yn-1-yl)oxazolidin-2-one allows for novel and highly stereoselective transformations. Below are protocols for key applications.

Protocol 3.1: Gold-Catalyzed Asymmetric Hydrative Aldol Reaction

This protocol describes a modern approach to forming β-hydroxy amides with high diastereo- and enantioselectivity by reacting the chiral ynamide with an aldehyde in the presence of water.[6] The reaction proceeds through a vinyl-gold intermediate, avoiding the need for strong bases to generate an enolate.[6][7]

Materials:

  • 3-(Oct-1-yn-1-yl)-(4S)-4-benzyl-2-oxazolidinone (or other chiral variant) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.5 eq)

  • Gold(I) catalyst (e.g., IPrAuCl/AgOTf) (5 mol%)

  • Co-catalyst (e.g., Fe(acac)₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water (H₂O) (2.0 eq)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a vial with the gold(I) precatalyst, silver salt activator, and co-catalyst.

  • Add anhydrous DCM and stir for 10 minutes to generate the active gold catalyst.

  • To this solution, add the chiral ynamide, 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

  • Add the aldehyde, followed by the deionized water.

  • Seal the vial and stir the reaction at the optimized temperature (e.g., 40 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to afford the desired β-hydroxy amide product.

Mechanism Insight: The gold catalyst activates the alkyne for nucleophilic attack by water. The resulting vinyl-gold species then acts as a nucleophile, adding to the aldehyde in a highly stereoselective manner dictated by the chiral auxiliary.[6]

dot

cluster_0 Reaction Setup Ynamide Chiral Ynamide (Aux-C≡C-R) ReactionVessel DCM, H₂O 40 °C Ynamide->ReactionVessel Aldehyde Aldehyde (R'-CHO) Aldehyde->ReactionVessel Catalyst Au(I)/Ag(I) Catalyst Fe(III) Co-catalyst Catalyst->ReactionVessel Intermediate Stereoselective C-C Bond Formation ReactionVessel->Intermediate Tandem Hydration/ Aldol Addition Purify Column Chromatography Intermediate->Purify Product β-Hydroxy Amide (High dr, ee) Purify->Product

Caption: Workflow for the asymmetric hydrative aldol reaction.

Protocol 3.2: Diastereoselective Carbometalation-Alkylation

This transformation allows for the synthesis of highly substituted α,β-disubstituted N-acyl oxazolidinones.[4] It involves the syn-addition of an organocuprate reagent across the ynamide triple bond to generate a stereodefined vinyl-copper intermediate, which can then be trapped with an electrophile.

Materials:

  • 3-(Oct-1-yn-1-yl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Organocuprate reagent (e.g., Me₂CuLi, generated from MeLi and CuI) (1.2 eq)

  • Electrophile (e.g., Allyl bromide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, two-neck round-bottom flask under argon, add the chiral ynamide and anhydrous THF.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare the organocuprate reagent according to standard procedures.

  • Slowly add the organocuprate solution to the ynamide solution at -78 °C and stir for 1 hour. This forms the vinyl-copper intermediate.

  • Add the electrophile (allyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reaction TypeElectrophileTypical Diastereomeric Ratio (dr)Reference Insight
Hydrative AldolAromatic/Aliphatic Aldehydes>20:1[6]
Carbometalation-AlkylationAllyl Bromide>20:1[4]
Conjugate Additionα,β-Unsaturated Ketones>95:5[8][9]

Table 1: Representative performance of chiral oxazolidinone auxiliaries in analogous asymmetric transformations. Data is based on similar systems and serves as an expected baseline for 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

Auxiliary Cleavage: Unveiling the Chiral Product

A critical step in chiral auxiliary-based synthesis is the efficient and clean removal of the auxiliary to reveal the desired chiral product without racemization. The N-acyl oxazolidinone can be cleaved to furnish various functional groups.

Protocol 4.1: Hydrolytic Cleavage to a Chiral Carboxylic Acid

This is the most common cleavage method, employing lithium hydroperoxide.[10]

Materials:

  • N-Acylated product (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium Hydroxide (LiOH)

  • Sodium Sulfite (Na₂SO₃)

Procedure:

  • Dissolve the N-acylated product in a mixture of THF and water (3:1 ratio) and cool the solution to 0 °C.

  • In a separate container, prepare a solution of LiOH in water and add 30% H₂O₂.

  • Slowly add the freshly prepared LiOH/H₂O₂ solution to the substrate solution at 0 °C.

  • Stir the reaction vigorously at 0 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 eq) and stir for 20 minutes.

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x). The chiral auxiliary typically remains in the aqueous layer or can be recovered from the organic layer by extraction with a mild base.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.

Protocol 4.2: Reductive Cleavage to a Chiral Alcohol

Using a mild hydride source like lithium borohydride (LiBH₄) provides the corresponding chiral primary alcohol.

Materials:

  • N-Acylated product (1.0 eq)

  • Lithium Borohydride (LiBH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Water or 1M NaOH

Procedure:

  • Dissolve the N-acylated product in anhydrous THF or Et₂O and cool to 0 °C under an argon atmosphere.

  • Add LiBH₄ portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the mixture to 0 °C and carefully quench by the dropwise addition of water or 1M NaOH.

  • Extract the product with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography. The chiral auxiliary can also be recovered.

References

  • Lynch, C. C., Sripada, A., & Wolf, C. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(23), 8543-8583. [Link]

  • Ye, R., et al. (2017). Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. Angewandte Chemie International Edition, 56(43), 13349-13353. [Link]

  • Talebi, M., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(103), 84901-84924. [Link]

  • Ye, R., et al. (2017). Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. Request PDF on ResearchGate. [Link]

  • Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Wang, G. (2002). A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. University of Manitoba. [Link]

  • Wolf, C., et al. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49, 8543-8583. [Link]

  • Sibi, M. P., & Stanley, L. M. (2006). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 2, 9. [Link]

  • Wiley-VCH. (n.d.). General Procedure for catalytic conjugate addition reaction. [Link]

Sources

Method

Application Note: Oxidation of 3-(Oct-1-yn-1-yl)oxazolidin-2-one to α-Keto Imides

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scope Ynamides are highly versatile synthons in modern orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scope

Ynamides are highly versatile synthons in modern organic chemistry. The electron-withdrawing nature of the nitrogen substituent (e.g., oxazolidin-2-one) polarizes the alkyne, rendering it uniquely reactive compared to traditional aliphatic alkynes. The direct oxidation of ynamides provides streamlined access to α-keto imides—valuable precursors for complex molecule synthesis, including vicinal tricarbonyls and chiral building blocks [1].

This application note details the optimized methodologies for the oxidation of 3-(oct-1-yn-1-yl)oxazolidin-2-one to 1-(2-oxooxazolidin-3-yl)octane-1,2-dione . We present two highly validated protocols: a highly efficient catalytic RuO2​/NaIO4​ system, and a metal-free, chemoselective Dimethyldioxirane (DMDO) alternative.

Expertise & Experience: Causality Behind Experimental Choices

As a synthesis scientist, selecting the correct oxidative system requires balancing reactivity with functional group tolerance. The rationale behind our protocol design is grounded in the following mechanistic realities:

  • The RuO2​/NaIO4​ System (Primary Method): Ruthenium tetroxide ( RuO4​ ), generated in situ from catalytic RuO2​ and stoichiometric NaIO4​ , is a powerful oxidant. While internal aliphatic alkynes typically undergo over-oxidation to carboxylic acids, ynamides selectively halt at the 1,2-dicarbonyl stage. This causality is driven by the electronic deactivation of the resulting α-keto imide, which prevents further [3+2] cycloaddition and subsequent C–C bond cleavage [1].

  • The Biphasic Solvent Matrix ( CH2​Cl2​/CH3​CN/H2​O ): Water is required to dissolve the NaIO4​ , while CH2​Cl2​ solubilizes the ynamide. The inclusion of Acetonitrile ( CH3​CN ) is not optional; it acts as a critical phase-transfer agent and ligand. Without CH3​CN , the reaction rapidly stalls because insoluble, low-valent ruthenium carboxylate complexes precipitate out of the catalytic cycle. CH3​CN disrupts these complexes, ensuring continuous turnover.

  • The DMDO Alternative (Chemoselective Method): While our specific substrate lacks an olefin, DMDO is included as a vital alternative for complex drug development pipelines. RuO2​/NaIO4​ will oxidatively cleave any olefins present in more complex substrates. DMDO performs a mild, electrophilic oxygen transfer that selectively oxidizes the ynamide while leaving olefins intact, simultaneously avoiding transition-metal contamination [1].

Reaction Pathway & Workflow Visualizations

MechanisticPathway Ynamide 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Starting Material) Intermediate Ruthenium(VI) Diester [3+2] Cycloaddition Ynamide->Intermediate + RuO4 RuO4 RuO4 (Active Oxidant) Generated in situ RuO4->Intermediate Product 1-(2-Oxooxazolidin-3-yl)octane-1,2-dione (α-Keto Imide) Intermediate->Product Oxidative Hydrolysis RuO2 RuO2 (Catalyst Resting State) Black Precipitate Intermediate->RuO2 Ru by-product RuO2->RuO4 Oxidation by NaIO4 NaIO4 NaIO4 (Terminal Oxidant) Aqueous Phase NaIO4->RuO4 O-transfer

Mechanistic pathway of RuO2/NaIO4-mediated ynamide oxidation to α-keto imides.

Workflow Step1 1. Dissolve Ynamide in CH2Cl2/CH3CN Step2 2. Add NaIO4 in H2O Step1->Step2 Step3 3. Add RuO2·H2O (5 mol%) Step2->Step3 Step4 4. Vigorous Stirring (2-4 hrs, RT) Step3->Step4 Step5 5. Silica Filtration & Extraction Step4->Step5

Experimental workflow for the RuO2/NaIO4-mediated oxidation of ynamides.

Experimental Protocols

Protocol A: Catalytic RuO2​/NaIO4​ Oxidation (Primary Method)

This protocol is highly efficient and scalable, providing the α-keto imide in excellent yields.

Reagent Quantities (1.0 mmol scale):

Reagent MW ( g/mol ) Equivalents Amount
3-(Oct-1-yn-1-yl)oxazolidin-2-one 195.26 1.0 195.3 mg

| RuO2​⋅H2​O | 151.07 | 0.05 (5 mol%) | ~7.5 mg | | NaIO4​ | 213.89 | 3.0 | 641.7 mg | | CH2​Cl2​ / CH3​CN / H2​O | N/A | Solvent | 4 mL / 4 mL / 6 mL |

Step-by-Step Methodology:

  • Preparation of the Organic Phase: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ynamide (195.3 mg, 1.0 mmol) in a mixture of CH2​Cl2​ (4 mL) and CH3​CN (4 mL).

  • Addition of Terminal Oxidant: Dissolve NaIO4​ (641.7 mg, 3.0 mmol) in distilled H2​O (6 mL). Add this aqueous solution to the organic mixture.

  • Catalyst Initiation: Add RuO2​⋅H2​O (5 mol%) to the vigorously stirring biphasic mixture at room temperature (20–25 °C).

  • Reaction Monitoring: Stir vigorously for 2–4 hours. The sides of the reaction flask should be rinsed with an additional ~1 mL of CH3​CN halfway through the reaction to ensure all material remains in the active phase [1].

  • Quenching & Workup: Once complete, filter the entire biphasic mixture through a short plug of silica gel to remove the ruthenium salts, rinsing generously with CH2​Cl2​ (20 mL).

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (typically 20-30% EtOAc in Hexanes) to yield the pure α-keto imide.

Self-Validating Checks (Protocol A):

  • Visual Colorimetric Validation: The aqueous layer will initially suspend the black RuO2​ powder. Upon stirring, this will rapidly convert to the yellow/orange RuO4​ and partition into the organic layer. If the solution turns completely black during the reaction, the catalyst has crashed out (indicating insufficient NaIO4​ transfer or solvent depletion).

  • TLC Validation: The ynamide starting material is highly UV-active and non-polar. The α-keto imide product is also UV-active but significantly more polar (lower Rf​ ) due to the 1,2-dicarbonyl moiety.

Protocol B: DMDO Oxidation (Metal-Free Alternative)

Utilize this protocol if the substrate contains oxidation-sensitive functional groups (e.g., olefins) or if strict avoidance of transition metals is required.

Step-by-Step Methodology:

  • Dissolve the ynamide (1.0 mmol) in CH2​Cl2​ (5 mL) and cool the flask to 0 °C in an ice bath.

  • Add a freshly titrated solution of Dimethyldioxirane (DMDO, 0.05–0.1 M in acetone, 2.5 equiv) dropwise.

  • Stir at 0 °C, allowing the reaction to slowly warm to room temperature until the starting material is consumed (typically 1–3 hours).

  • Self-Validating Check: The pale yellow color of the DMDO solution will fade as the oxidant is consumed.

  • Concentrate in vacuo. Because the only byproduct of DMDO is acetone, this method often yields analytically pure α-keto imides without the need for column chromatography.

Data Presentation: Method Comparison

To assist in selecting the optimal workflow for your specific pipeline, the quantitative and qualitative parameters of both protocols are summarized below:

ParameterProtocol A ( RuO2​/NaIO4​ )Protocol B (DMDO)
Active Oxidant RuO4​ (Generated in situ)Dimethyldioxirane
Solvent System CH2​Cl2​ / CH3​CN / H2​O CH2​Cl2​ / Acetone
Temperature Room Temperature (20-25 °C)0 °C to Room Temp
Reaction Time 2 – 4 hours1 – 3 hours
Chemoselectivity Poor in the presence of olefinsExcellent (tolerates olefins)
Metal Contamination Potential Ru trace (requires filtration)None (Metal-free)
Expected Yield 75 – 90%80 – 95%

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized 1-(2-oxooxazolidin-3-yl)octane-1,2-dione, perform the following analytical validations:

  • 13C NMR Spectroscopy: The most definitive proof of successful oxidation is the disappearance of the alkyne carbon signals (typically found between 70–90 ppm) and the emergence of two distinct, highly deshielded carbonyl carbon signals in the 180–200 ppm range, corresponding to the newly formed α-keto imide moiety.

  • IR Spectroscopy: Look for the appearance of a broad, intense double-carbonyl stretch in the 1680–1730 cm−1 region, distinct from the singular oxazolidinone carbonyl stretch of the starting material.

  • Troubleshooting Stalled Reactions: If the RuO2​/NaIO4​ reaction stalls and the mixture turns black, the phase transfer has failed. Ensure vigorous stirring (≥800 RPM) is maintained. Adding an additional 1 mL of CH3​CN and 0.5 equivalents of NaIO4​ will typically rescue the catalytic cycle.

References

  • Synthesis of alpha-keto-imides via oxidation of ynamides. The Journal of Organic Chemistry.[Link]

Application

Application Note: 3-(Oct-1-yn-1-yl)oxazolidin-2-one and its Chiral Derivatives as Auxiliaries in Asymmetric Synthesis

Executive Overview The development of ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—has revolutionized alkyne chemistry. Unlike highly reactive and hydrolytically unstable yn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—has revolutionized alkyne chemistry. Unlike highly reactive and hydrolytically unstable ynamines, ynamides strike an optimal balance between stability and reactivity[1].

While the parent compound 3-(oct-1-yn-1-yl)oxazolidin-2-one serves as a fundamental achiral model for method development, its C4-substituted derivatives (e.g., Evans auxiliaries like (R)-4-benzyl or (S)-4-isopropyl oxazolidinones) function as exceptionally powerful chiral auxiliaries. By leveraging the unique polarization of the ynamide triple bond, these chiral auxiliaries dictate the stereochemical outcome of downstream transformations, including the generation of push-pull oxocarbenes and the synthesis of versatile α-keto-imides[2].

Mechanistic Framework: The Ynamide Advantage

The synthetic utility of oxazolidinone-derived ynamides stems from the delocalization of the nitrogen lone pair into the alkyne π-system. This electronic bias renders the β-carbon highly nucleophilic, enabling regioselective electrophilic activation.

When applied to asymmetric synthesis, the chiral oxazolidinone auxiliary exerts profound stereocontrol through the following pathways:

  • Push-Pull Carbene Generation: Mild oxidation using dimethyldioxirane (DMDO) facilitates an electrophilic oxygen transfer to the alkyne, generating an electronically biased oxirene. This intermediate rapidly ring-opens into an amido-oxocarbene (a push-pull carbene). The bulky C4-substituent on the oxazolidinone ring effectively shields one face of the carbene, allowing for highly diastereoselective intramolecular cyclopropanations[3].

  • Vicinal Tricarbonyl Synthons: Under stronger oxidative conditions (RuO₂/NaIO₄), the ynamide undergoes complete oxidative cleavage to form chiral α-keto-imides. These structures are critical building blocks for accessing complex vicinal tricarbonyl motifs without racemizing the auxiliary's stereocenter[2].

Reaction Pathway Visualization

G Node1 Chiral Ynamide (e.g., 4-Benzyl-3-(oct-1-ynyl)oxazolidin-2-one) Node2 DMDO Oxidation (Electrophilic O-Transfer) Node1->Node2 Mild Oxidation Node7 RuO2 / NaIO4 Oxidation Node1->Node7 Strong Oxidation Node3 Electronically Biased Oxirene / Amido-Oxocarbene Node2->Node3 O-Transfer Node4 Push-Pull Carbene (Chiral Face Shielded) Node3->Node4 Ring Opening Node5 Intramolecular Trapping (Cyclopropanation) Node4->Node5 Alkene Trapping Node6 Chiral Amido-Cyclopropane (High dr) Node5->Node6 Major Diastereomer Node8 Chiral α-Keto-Imide (Versatile Synthon) Node7->Node8 Cleavage / O-Transfer

Mechanistic divergence of chiral ynamide oxidation to carbenes and alpha-keto-imides.

Quantitative Data Summary

The efficiency of ynamide synthesis and the subsequent stereoselective transformations are highly dependent on the catalytic systems employed. The tables below summarize the optimization parameters.

Table 1: Optimization of Copper-Catalyzed N-Alkynylation[4]

Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
CuI / None K₂CO₃ Toluene 70 < 10 Extensive bromoalkyne homocoupling (Glaser coupling).
CuCN / DMEDA K₃PO₄ Toluene 110 45 Moderate conversion; requires harsh thermal conditions.

| CuSO₄·5H₂O / 1,10-Phenanthroline | K₂CO₃ | Toluene | 65 | 85 | Clean conversion; ligand stabilizes Cu(I)/Cu(III) intermediates. |

Table 2: Chemoselectivity and Diastereoselectivity in Ynamide Oxidation[2][3]

Oxidant System Primary Intermediate Major Product Class Yield (%) Diastereomeric Ratio (dr)
RuO₂ / NaIO₄ RuO₄ (Cleavage) α-Keto-Imide 82 - 91 N/A (Chiral pool preserved)
DMDO (Acetone) Oxirene / Carbene Amido-Cyclopropane 75 - 86 Up to 95:5

| m-CPBA | Oxirene | Complex Mixture | < 30 | N/A (Decomposition) |

Validated Experimental Protocols

Protocol A: Copper-Catalyzed De Novo Synthesis of the Chiral Ynamide

Causality & Rationale: Traditional ynamide syntheses rely on harsh elimination reactions of enamides, which often degrade sensitive functional groups. The Buchwald-type C-N cross-coupling of 1-bromo-oct-1-yne with a chiral oxazolidinone is the modern gold standard[4]. The addition of 1,10-phenanthroline is non-negotiable; it coordinates the copper center, preventing the oxidative Glaser homocoupling of the bromoalkyne into a 1,4-diyne byproduct.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum. Add (R)-4-benzyl-oxazolidin-2-one (1.0 equiv), CuSO₄·5H₂O (10 mol%), 1,10-phenanthroline (20 mol%), and oven-dried K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Note: Strict exclusion of oxygen is critical to suppress alkyne homocoupling.

  • Reagent Addition: Inject anhydrous toluene to achieve a 0.2 M concentration, followed by the dropwise addition of 1-bromo-oct-1-yne (1.2 equiv).

  • Reaction Execution: Heat the mixture to 65 °C and stir for 12–16 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The active Cu-phenanthroline complex will impart a faint blue-green hue to the solution. The ynamide product will appear as a distinct UV-active spot with a higher Rf​ than the starting oxazolidinone.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble copper salts and inorganic base, washing the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure chiral ynamide.

Protocol B: Asymmetric Oxidation to α-Keto-Imides

Causality & Rationale: The oxidation of the ynamide to an α-keto-imide utilizes a catalytic amount of RuO₂, which is continuously oxidized to the active RuO₄ species by stoichiometric NaIO₄. A biphasic solvent system (EtOAc/H₂O) is employed so that RuO₄ is generated in the aqueous layer and migrates to the organic layer to react with the ynamide, thereby preventing the over-oxidation of the organic solvent[2].

Step-by-Step Methodology:

  • Solvent Setup: In a round-bottom flask, dissolve the chiral ynamide (1.0 equiv) in EtOAc (0.1 M). Add distilled water to create a 2:1 (v/v) EtOAc/H₂O biphasic system.

  • Oxidant Activation: Add NaIO₄ (3.0 equiv) to the vigorously stirring mixture, followed immediately by RuO₂·xH₂O (5 mol%).

    • Self-Validation: Within minutes, the aqueous layer will transition to a bright yellow/green color, confirming the successful in situ generation of the active RuO₄ oxidant.

  • Reaction Execution: Stir vigorously at room temperature for 2 hours.

    • Self-Validation: TLC monitoring will show the complete consumption of the non-polar ynamide and the emergence of a highly polar, UV-active α-keto-imide spot.

  • Safety Quench (Critical Step): Once complete, quench the reaction by adding 2-propanol (0.5 mL per mmol of substrate).

    • Rationale: RuO₄ is highly toxic and volatile. Isopropanol rapidly reduces RuO₄ back to the safe, insoluble, black RuO₂ species, terminating the reaction and ensuring operator safety. The solution color will shift from yellow to black.

  • Isolation: Filter the black suspension through a pad of Celite. Separate the layers, extract the aqueous phase with EtOAc (2x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Sources

Method

Application Note: Advanced Ruthenium-Catalyzed Transformations of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Executive Summary The development of ynamides—alkynes directly attached to an electron-withdrawing nitrogen atom—has revolutionized alkyne chemistry. Among these, 3-(Oct-1-yn-1-yl)oxazolidin-2-one stands out as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of ynamides—alkynes directly attached to an electron-withdrawing nitrogen atom—has revolutionized alkyne chemistry. Among these, 3-(Oct-1-yn-1-yl)oxazolidin-2-one stands out as a highly versatile, bench-stable building block. Unlike traditional ynamines, which are notoriously prone to hydrolysis and unwanted polymerization, the oxazolidin-2-one auxiliary dampens the nitrogen's electron-donating ability through resonance with the carbonyl group. This "push-pull" electronic stabilization makes the substrate robust enough for standard purification while retaining a highly polarized carbon-carbon triple bond.

This Application Note details three divergent, ruthenium-catalyzed synthetic workflows utilizing 3-(Oct-1-yn-1-yl)oxazolidin-2-one. By leveraging the unique coordination chemistry of low-valent ruthenium, researchers can access complex 2-amino-1,3-dienes, 1,5-disubstituted triazoles, and cyclobutene adducts with absolute regio- and stereocontrol.

Mechanistic Rationale & Substrate Causality

The choice of ruthenium over other transition metals (e.g., copper or gold) is dictated by its ability to access unique metallacyclic intermediates. The hexyl chain (from the oct-1-ynyl group) provides essential lipophilicity, ensuring high solubility in non-polar solvents like toluene, which is critical for stabilizing these low-valent ruthenium intermediates.

  • Regiocontrol via Polarization: The oxazolidinone nitrogen polarizes the alkyne (Cα is electropositive, Cβ is electronegative). During migratory insertions, ruthenium consistently positions itself to minimize steric clash while satisfying this electronic bias, leading to strictly regioselective outcomes.

  • Steric Directing Effects: The bulky oxazolidin-2-one ring acts as a steric wall. In cycloadditions, specific ruthenium ligands (like the pentamethylcyclopentadienyl, Cp*) interact with this bulk to force substrates into a single, predictable transition state.

Divergent Synthetic Workflows

Workflow A: Regioselective Synthesis of 2-Amino-1,3-dienes via Hydrovinylation

Objective: Cross-coupling of the ynamide with ethylene to yield 2-aminobuta-1,3-diene derivatives[1]. Causality: The reaction proceeds via a ruthenacyclopentene intermediate. The polarization of the ynamide directs the regioselective insertion of ethylene, ensuring the C-Ru bond forms adjacent to the oxazolidinone nitrogen. This prevents the formation of the 1-amino isomer. Toluene is selected as the solvent because its non-polar nature stabilizes the metallacycle without competing for coordination sites[1].

Self-Validating Protocol:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon.

  • Reagent Loading: Add 3-(Oct-1-yn-1-yl)oxazolidin-2-one (1.0 mmol) and the ruthenium catalyst (e.g., a Ru(0) or Ru(II) precatalyst capable of ethylene coordination, 5 mol%) in anhydrous toluene (5.0 mL).

  • Atmosphere Exchange: Evacuate the flask and backfill with ethylene gas via a balloon (1 atm). Repeat three times to ensure complete saturation.

  • Reaction: Stir the mixture at 60 °C for 12–16 hours.

  • In-Process Validation: Analyze a 50 µL aliquot via 1 H NMR. The reaction is complete when the characteristic alkyne carbon shifts disappear and new terminal vinylic protons emerge (typically a distinct multiplet at 4.8–5.2 ppm).

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the 2-amino-1,3-diene.

Workflow B: Ruthenium-Catalyzed Azide-Ynamide Cycloaddition (RuAAC)

Objective: Synthesis of 1,5-disubstituted 1,2,3-triazoles[2]. Causality: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-isomers, RuAAC provides access to the 1,5-isomer. The CpRuCl(PPh3)2 catalyst coordinates both the azide and the ynamide. The bulky Cp ligand sterically forces the oxazolidinone group to the 5-position during oxidative addition, avoiding a severe steric clash that would occur in the 1,4-transition state[2].

Self-Validating Protocol:

  • Preparation: In an argon-filled glovebox, charge a vial with 3-(Oct-1-yn-1-yl)oxazolidin-2-one (1.0 mmol), benzyl azide (1.2 mmol), and Cp*RuCl(PPh3)2 (5 mol%).

  • Solvent Addition: Add degassed anhydrous THF (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 60 °C for 8 hours.

  • In-Process Validation: Monitor via TLC (UV active). Post-reaction, perform crude 13 C NMR; the appearance of two distinct triazole ring carbons (ca. 120-140 ppm) and the complete absence of the alkyne signals (ca. 70-85 ppm) confirms successful cycloaddition.

  • Isolation: Filter through a short pad of Celite to remove ruthenium residues, concentrate, and purify via flash chromatography.

Workflow C: [2+2] Cycloaddition with Strained Alkenes

Objective: Formation of cyclobutene-fused adducts via reaction with norbornene[3]. Causality: Thermal [2+2] cycloadditions are symmetry-forbidden. Ruthenium lowers this barrier by forming a ruthenacyclopentane intermediate. The electron-rich nature of the ynamide facilitates rapid oxidative cyclization with the strained double bond of norbornene. The strain release of norbornene drives the thermodynamics of the reductive elimination step, forming the cyclobutene ring[3].

Self-Validating Protocol:

  • Preparation: Under an inert atmosphere, combine 3-(Oct-1-yn-1-yl)oxazolidin-2-one (1.0 mmol), norbornene (2.0 mmol), and Cp*RuCl(cod) (5 mol%) in a Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5.0 mL).

  • Reaction: Stir at 80 °C for 16 hours. The elevated temperature is required to overcome the activation energy of the metallacycle formation.

  • In-Process Validation: Analyze via GC-MS. The product peak will show an exact mass corresponding to the sum of the ynamide and norbornene, with the disappearance of the norbornene alkene protons in the 1 H NMR spectrum.

  • Isolation: Remove the solvent in vacuo and purify the crude residue by column chromatography to yield the cyclobutene adduct.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three ruthenium-catalyzed transformations of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, based on standard literature parameters.

WorkflowTransformationPrimary CatalystTemp (°C)Target RegioselectivityExpected Yield (%)
A Hydrovinylation (Ethylene)Ru(cod)(cot)60>95% (2-amino isomer)75 – 85%
B RuAAC (Benzyl Azide)CpRuCl(PPh3)260>99% (1,5-isomer)80 – 95%
C [2+2] Cycloaddition (Norbornene)CpRuCl(cod)80Stereospecific (exo)70 – 90%

Reaction Pathway Visualization

G Ynamide 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Parent Ynamide) Cat1 Cp*RuCl(PPh3)2 + Benzyl Azide Ynamide->Cat1 [3+2] Cycloaddition Cat2 Ru Catalyst + Ethylene Ynamide->Cat2 Cross-Coupling Cat3 Cp*RuCl(cod) + Norbornene Ynamide->Cat3 [2+2] Cycloaddition Prod1 1,5-Disubstituted 1,2,3-Triazole (RuAAC Product) Cat1->Prod1 Regioselective (1,5) Prod2 2-Amino-1,3-diene Derivative (Hydrovinylation Product) Cat2->Prod2 Regioselective (2-amino) Prod3 Cyclobutene Adduct ([2+2] Product) Cat3->Prod3 Stereoselective (exo)

Figure 1: Divergent ruthenium-catalyzed synthetic pathways of 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

References

  • [1] Saito, N., Saito, K., Shiro, M., & Sato, Y. (2011). Regio- and Stereoselective Synthesis of 2-Amino-1,3-diene Derivatives by Ruthenium-Catalyzed Coupling of Ynamides and Ethylene. Organic Letters, 13(10), 2718-2721. URL:[Link]

  • [2] Cintrat, J.-C., et al. (2007). 1-Protected 5-amido 1,2,3-triazoles via ruthenium-catalyzed [3+2] cycloaddition of azides and ynamides. Tetrahedron, 63(34), 8094-8098. URL:[Link]

  • [3] Tam, W., et al. (2005). Ruthenium-Catalyzed [2 + 2] Cycloadditions of Ynamides. Organic Letters, 7(17), 3681-3684. URL:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Strategic Overview & Chemical Rationale Ynamides—alkynes bearing an electron-withdrawing group on the nitrogen atom—have emerged as indispensable building blocks in modern organic synthesis and drug development. Unlike c...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Rationale

Ynamides—alkynes bearing an electron-withdrawing group on the nitrogen atom—have emerged as indispensable building blocks in modern organic synthesis and drug development. Unlike classical ynamines, which are highly sensitive to hydrolysis, the delocalization of the nitrogen lone pair into the adjacent electron-withdrawing group (e.g., the carbonyl of an oxazolidinone ring) endows ynamides with exceptional stability while retaining unique reactivity for cycloadditions, hydroaminations, and radical cascades[1][2].

The target compound, 3-(Oct-1-yn-1-yl)oxazolidin-2-one , features a versatile terminal alkyl chain and a cleavable chiral/achiral auxiliary precursor. Historically, ynamides were synthesized via multi-step protocols involving hazardous alkynyl iodonium salts. Today, the field relies on two primary causal pathways:

  • Aerobic Oxidative Amidation (Stahl Protocol): Direct C–H functionalization of terminal alkynes using molecular oxygen as the terminal oxidant[3][4].

  • Alkynyl Halide Cross-Coupling (Hsung/Danheiser Protocol): Copper-mediated coupling of pre-functionalized 1-bromoalkynes with amides[1].

This guide details the optimized Aerobic Oxidative Amidation as the primary methodology due to its superior atom economy, scalability, and avoidance of pre-halogenated alkynes.

Mechanistic Causality & Reaction Design

To ensure reproducibility, one must understand the causality behind the experimental parameters. The aerobic oxidative amidation is a self-validating catalytic cycle driven by sequential activation and redox turnover[3][5].

  • The Precatalyst (CuCl₂): Chosen for its high solubility and optimal redox potential. Cu(II) coordinates with the amide and alkyne to bring the reactive centers into proximity.

  • The Ligand (Pyridine): Essential for catalyst longevity. Pyridine prevents the precipitation of inactive copper oxides and acts as a proton shuttle during the deprotonation of the alkyne[3].

  • The Base (Na₂CO₃): A mild, heterogeneous base (pKa ~10.3) perfectly tuned to deprotonate oxazolidin-2-one (pKa ~15) when coordinated to the Lewis-acidic Cu(II) center, without triggering base-catalyzed alkyne degradation.

  • The Oxidant (O₂): Molecular oxygen serves as the stoichiometric oxidant, regenerating the active Cu(II) species from the Cu(I) intermediate formed after reductive elimination[3][4].

CatalyticCycle Cu2 Cu(II) Precatalyst [CuCl2 + Pyridine] Complex1 Cu(II)-Amide Complex [Oxazolidin-2-one Coordination] Cu2->Complex1 Na2CO3 Base (- HCl) Complex2 Cu-Acetylide-Amide Intermediate [1-Octyne Coordination] Complex1->Complex2 1-Octyne (- H+) RedElim Reductive Elimination [C-N Bond Formation] Complex2->RedElim Activation Product 3-(Oct-1-yn-1-yl)oxazolidin-2-one [Target Ynamide] RedElim->Product Product Release Cu1 Reduced Copper Species [Cu(I) Intermediate] RedElim->Cu1 Catalyst Turnover Cu1->Cu2 O2 (1 atm) Aerobic Oxidation

Catalytic cycle for the Cu-catalyzed aerobic oxidative amidation of 1-octyne.

Experimental Protocols

Method A: Direct Aerobic Oxidative Amidation (Recommended)

This protocol is adapted from Stahl's benchmark conditions and optimized for aliphatic alkynes[2][3].

Reagents & Materials:

  • 1-Octyne (1.0 equiv, 4.0 mmol, 0.59 mL)

  • Oxazolidin-2-one (1.2 equiv, 4.8 mmol, 418 mg)

  • Copper(II) chloride (CuCl₂) (20 mol%, 0.8 mmol, 107 mg)

  • Pyridine (20 mol%, 0.8 mmol, 65 µL)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv, 8.0 mmol, 848 mg)

  • Anhydrous Toluene (20 mL, 0.2 M)

  • O₂ balloon

Step-by-Step Workflow:

  • System Assembly: In an oven-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add CuCl₂, oxazolidin-2-one, and Na₂CO₃.

  • Atmosphere Exchange: Seal the flask with rubber septa. Attach a vacuum line to one neck and an O₂-filled balloon to the other. Evacuate and backfill with O₂ three times. Leave the O₂ balloon open to the system to maintain 1 atm of oxygen[2].

  • Solvent & Ligand Addition: Inject anhydrous toluene (20 mL) followed by pyridine via syringe. The mixture will form a heterogeneous blue/green suspension. Stir at room temperature for 15 minutes to allow the Cu(II)-amide complex to form.

  • Alkyne Addition: Inject 1-octyne dropwise over 2 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 70 °C.

  • Reaction Monitoring (Self-Validation): As the catalytic cycle initiates, the solution will transition from blue/green to a dark brownish-green. Monitor via TLC (Hexanes/EtOAc 8:2). The product is weakly UV-active but stains intensely with KMnO₄ (Rf ~ 0.4).

  • Workup: After 12–16 hours (upon complete consumption of the alkyne), cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove copper salts and unreacted Na₂CO₃. Wash the pad with EtOAc (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution: 90/10 to 80/20 pentane/ethyl acetate) to afford the target ynamide as a colorless to pale yellow oil[2].

Quantitative Data & Optimization

To ensure robust scale-up and reproducibility, the following tables summarize the critical condition parameters and the analytical benchmarks for product verification.

Table 1: Reaction Condition Optimization & Causality
Catalyst (mol%)Base (equiv)Ligand (equiv)AtmosphereYield (%)Mechanistic Consequence
CuCl₂ (20) Na₂CO₃ (2.0) Pyridine (0.2) O₂ (1 atm) 82 - 85% Optimal turnover; minimal homocoupling.
CuCl₂ (20)Na₂CO₃ (2.0)NoneO₂ (1 atm)< 5%Copper aggregates; cycle halts[3].
CuCl₂ (20)Na₂CO₃ (2.0)Pyridine (0.2)Argon0%No terminal oxidant to regenerate Cu(II)[3].
CuBr₂ (20)K₂CO₃ (2.0)Pyridine (0.2)O₂ (1 atm)~ 40%Stronger base promotes alkyne degradation.
Table 2: Spectroscopic Validation Data

Verify the structural integrity of the synthesized 3-(Oct-1-yn-1-yl)oxazolidin-2-one using the following analytical benchmarks[2].

Analytical MethodKey Signals / WavenumbersStructural Assignment
¹H NMR (300 MHz, CDCl₃)δ 4.40 (pseudo t, J = 7.8 Hz, 2H)Oxazolidinone ring (-CH₂-O)
¹H NMR δ 3.86 (pseudo t, J = 8.1 Hz, 2H)Oxazolidinone ring (-CH₂-N)
¹H NMR δ 2.29 (t, J = 7.0 Hz, 2H)Propargylic protons (-C≡C-CH₂-)
¹H NMR δ 0.88 (t, J = 6.8 Hz, 3H)Terminal methyl (-CH₃)
FT-IR (ATR)~ 2260 cm⁻¹C≡C stretch (Ynamide specific)
FT-IR (ATR)~ 1765 cm⁻¹C=O stretch (Carbamate carbonyl)

Troubleshooting & Self-Validating Systems

A robust protocol must be self-diagnosing. Use these field-proven insights to troubleshoot deviations:

  • Observation of a Brick-Red Precipitate: If the reaction mixture turns opaque brick-red, Cu(I) oxide (Cu₂O) has precipitated. Causality: The O₂ supply has failed or the balloon deflated. Action: Immediately purge the system with fresh O₂ and ensure the balloon remains inflated.

  • Excessive Diyne Formation (Glaser Coupling): If TLC reveals a highly non-polar, UV-active spot (1,4-tetradecadiyne), alkyne homocoupling is outcompeting amidation. Causality: The concentration of the alkyne is too high relative to the active Cu-amide complex. Action: Slow the addition rate of 1-octyne (e.g., via syringe pump) or slightly increase the equivalents of oxazolidin-2-one.

  • Stalled Reaction at ~50% Conversion: Causality: Pyridine ligand degradation or solvent evaporation. Action: Add an additional 10 mol% of pyridine and ensure the reaction vessel is properly sealed under the O₂ atmosphere.

References

  • Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides. National Institutes of Health (PMC). Available at:[Link]

  • Ynamides in Radical Reactions: A Route to Original Persubstituted 2-Aminofurans. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of Ynamides. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation and optimizing storage for 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Welcome to the Technical Support Center for ynamide handling. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique reactivity profile of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ynamide handling. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique reactivity profile of 3-(Oct-1-yn-1-yl)oxazolidin-2-one .

While the oxazolidin-2-one electron-withdrawing group (EWG) significantly stabilizes this molecule compared to highly reactive, simple ynamines[1], the electron-rich alkyne remains susceptible to specific degradation pathways. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 3-(Oct-1-yn-1-yl)oxazolidin-2-one degrade into an amide/imide during standard aqueous workups? Causality: The nitrogen lone pair in ynamides delocalizes into the triple bond, making the β-carbon highly nucleophilic. If your reaction or workup contains Brønsted acids, the β-carbon is rapidly protonated to form a highly electrophilic 2[2]. In the presence of ambient moisture or aqueous solvents, water attacks this intermediate, leading to irreversible enol-amine tautomerization and the formation of a degraded amide[3]. Self-Validating Solution: Always quench reactions with a mild, non-nucleophilic base (e.g., saturated NaHCO3​ ) prior to aqueous extraction. Validate the absence of hydration by checking your crude 13C NMR: confirm the presence of the characteristic alkyne carbons (~70–90 ppm) and the absence of new, unexpected carbonyl peaks.

Q2: Can I purify this ynamide using standard silica gel chromatography without inducing decomposition? Causality: Standard silica gel contains surface silanol groups ( Si−OH ) that are inherently acidic. Extended residence time on an acidic stationary phase acts as a catalyst for the exact hydration pathway described above[3]. Self-Validating Solution: Yes, but the silica must be deactivated. Pre-treat your column by adding 1–2% triethylamine ( Et3​N ) to your eluent system to neutralize the silanol sites. Validate the success of your purification by performing a rapid Thin Layer Chromatography (TLC) check of the collected fractions; a single, distinct spot without baseline smearing confirms the ynamide remains intact.

Q3: How do temperature and solvent choice impact the long-term stability of this compound? Causality: Neat aliphatic ynamides can undergo slow thermal degradation, oxidation, or bimolecular polymerization at room temperature due to the high collision frequency of the reactive triple bonds. Self-Validating Solution: Store the compound as a dilute solution in a dry, aprotic solvent (e.g., anhydrous pentane or THF) at -20°C or -80°C[4][5]. The solvent acts as a kinetic barrier, reducing bimolecular interactions, while cryogenic temperatures lower the thermal energy below the activation barrier for polymerization.

Section 2: Quantitative Stability Matrix

The following table summarizes the expected stability of 3-(Oct-1-yn-1-yl)oxazolidin-2-one under various environmental conditions, allowing you to predict shelf-life and optimize handling times.

Environmental ConditionTemperatureMatrix / SolventDominant Degradation PathwayEstimated Stability / Half-Life
Acidic (pH < 4) + Moisture 25°CAqueous / OrganicKeteniminium Hydration< 1 hour
Neutral (pH 7) + Ambient Air 25°CNeat OilOxidation / Slow Hydrolysis1 - 2 weeks
Basic (pH > 8) 25°CAqueous / OrganicNone (Stable against hydration)> 1 month
Inert Argon Atmosphere -20°CAnhydrous PentaneNone> 12 months
Cryogenic Inert Storage -80°CAnhydrous THF / NeatNone> 24 months

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Acid-Free Chromatographic Purification
  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and spike it with 1–2% (v/v) Triethylamine ( Et3​N ).

  • Silica Deactivation: Slurry the silica gel in the Et3​N -spiked eluent. Pack the column and flush with at least 2 column volumes of the basic eluent to fully neutralize acidic silanol sites.

  • Sample Loading: Dissolve the crude 3-(Oct-1-yn-1-yl)oxazolidin-2-one in a minimum volume of the neutralized eluent and load it onto the column.

  • Rapid Elution: Run the column rapidly using positive pressure to minimize the residence time of the ynamide on the stationary phase.

  • Thermal Control: Evaporate the collected fractions under reduced pressure with the water bath strictly maintained at < 30°C to prevent thermal degradation.

  • Self-Validation: Run a post-purification FTIR. The presence of a sharp C≡C stretch (~2100–2250 cm−1 ) and the absence of broad N−H or O−H stretches confirm a successful, degradation-free purification.

Protocol 2: Cryogenic Inert Storage Workflow
  • Drying: Ensure the purified ynamide is completely free of residual extraction solvents by exposing it to a high vacuum (0.1 Torr) for 2 hours.

  • Solvation (Recommended for >6 months storage): Dissolve the ynamide in anhydrous pentane.

    • Self-Validation: Prior to dissolving, perform a Karl Fischer titration on the pentane to ensure moisture content is < 10 ppm . This guarantees the kinetic barrier against hydration is maintained.

  • Aliquoting: Transfer the solution into amber glass vials to prevent photo-induced radical degradation.

  • Purging: Insert an Argon or Nitrogen line and gently flush the vial headspace for 60 seconds to displace all oxygen.

  • Sealing: Seal the vials tightly with PTFE-lined caps, wrap the exterior with Parafilm, and store them in a -20°C or -80°C freezer inside a secondary desiccator[5].

Section 4: Visualizing Workflows & Pathways

Pathway A 3-(Oct-1-yn-1-yl)oxazolidin-2-one B Protonation at β-carbon A->B Brønsted Acids C Keteniminium Intermediate B->C Rapid D Nucleophilic Attack (H2O) C->D Moisture E Amide/Imide Degradation Product D->E Irreversible Tautomerization

Acid-catalyzed hydration pathway of ynamides via keteniminium intermediate.

Storage S1 Synthesized Ynamide S2 Base-Washed Silica GC S1->S2 S3 Purity Verification S2->S3 S4 Aliquot into Amber Vials S3->S4 >95% Purity S5 Argon/N2 Purge S4->S5 S6 Cryogenic Storage (-20°C) S5->S6

Optimized workflow for the purification and long-term storage of ynamides.

References

  • [3] N,N-dimethylhex-5-ynamide stability issues and storage - Benchchem. 3

  • [1] From ynamines to ynamides - ResearchGate. 1

  • [6] General Amination Reactions for the Synthesis of Ynamides - Thieme-Connect. 6

  • [4] Ethynamine: A Technical Guide to Stability and Storage - Benchchem. 4

  • [5] n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. 5

  • [2] Divergent ynamide reactivity in the presence of azides – an experimental and computational study - RSC Publishing. 2

Sources

Optimization

Technical Support Center: Troubleshooting Copper Catalyst Deactivation in Ynamide Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one . This guide is designed for researchers and drug development professionals utilizing copper-catalyzed Ullmann-type cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one . This guide is designed for researchers and drug development professionals utilizing copper-catalyzed Ullmann-type cross-coupling to form C–N bonds between oxazolidin-2-ones and 1-bromo-1-octyne[1].

While this transformation is highly robust when using the optimized CuSO₄·5H₂O / 1,10-phenanthroline catalytic system[2], copper catalysts are highly susceptible to deactivation via oxidation, disproportionation, and ligand sequestration. This guide provides causality-driven troubleshooting, self-validating protocols, and diagnostic metrics to ensure reproducible yields.

Diagnostic Data & Reaction Metrics

To establish a baseline for your synthesis, compare your reaction parameters against the optimized metrics below. Deviations from these parameters are the primary cause of catalyst death.

ParameterOptimal RangeDeactivation MarkerCorrective Action
Catalyst (CuSO₄·5H₂O) 5–10 mol%Complete consumption without yieldCheck for O₂ ingress
Ligand (1,10-phenanthroline) 10–20 mol%Cu(0) plating (red/brown ppt)Increase ligand ratio
Base (K₃PO₄) 2.0 equivalentsSubstrate degradation/Black pptEnsure anhydrous base
Temperature 60–85 °CBlack precipitate (thermal death)Lower temp to 65 °C
Reaction Color Pale Yellow/OrangeDeep Blue/GreenDegas solvent (Ar sparge)
Mechanistic Pathways of Catalyst Deactivation

Understanding the catalytic cycle is essential for diagnosing failures. The active species is a Cu(I) complex, generated in situ. Deactivation occurs when this delicate intermediate is forced out of the cycle.

G PreCat Cu(II) Precatalyst (CuSO4) ActiveCu Active Cu(I)-Phen (Yellow/Orange) PreCat->ActiveCu In situ reduction OxAdd Oxidative Addition Intermediate ActiveCu->OxAdd 1-bromo-1-octyne Oxidation Oxidation to Cu(II) (Blue/Green) ActiveCu->Oxidation O2 exposure Disprop Disproportionation Cu(0) + Cu(II) ActiveCu->Disprop Ligand deficiency RedElim Reductive Elimination (Ynamide Product) OxAdd->RedElim Oxazolidin-2-one + Base RedElim->ActiveCu Product Release

Catalytic cycle of Cu-mediated ynamide synthesis and primary deactivation pathways.
Troubleshooting Guide & FAQs

Q: Why did my reaction mixture turn from pale yellow to deep green/blue, and why did the reaction stall? A: This color shift is the primary self-validating indicator of catalyst oxidation . The active catalytic species is a Cu(I)-phenanthroline complex, which presents as pale yellow or orange. Exposure to adventitious oxygen rapidly oxidizes Cu(I) to a Cu(II) resting state (deep blue/green)[2]. Because Cu(II) cannot undergo the necessary oxidative addition with 1-bromo-1-octyne, the catalytic cycle stalls. Causality & Solution: Oxygen acts as an electron acceptor, stripping the active Cu(I) center. Sparge your toluene with Argon for 30 minutes prior to use and maintain a strict Schlenk-line inert atmosphere.

Q: I observe a dark red/brown precipitate forming on the walls of the flask. What is this, and how do I prevent it? A: This precipitate is elemental copper (Cu(0)), resulting from the disproportionation of the active Cu(I) species ( 2Cu(I)→Cu(0)+Cu(II) ). This typically occurs when the Cu(I) center is under-ligated. 1,10-phenanthroline acts as a rigid, bidentate nitrogen donor that enforces a tetrahedral geometry, stabilizing the Cu(I) oxidation state against disproportionation[2]. Causality & Solution: Ensure your ligand-to-copper ratio is strictly maintained at 2:1 (e.g., 20 mol% ligand for 10 mol% Cu).

Q: My reaction is generating a significant amount of 1,4-dihexylbuta-1,3-diyne. How is this affecting my catalyst? A: The formation of the diyne indicates Glaser-Hay homocoupling of the alkyne. This side reaction is highly detrimental because it not only consumes your 1-bromo-1-octyne (or trace 1-octyne impurities) but also actively sequesters the copper catalyst into unreactive polymeric copper-acetylide networks[3]. Causality & Solution: Homocoupling is promoted by trace moisture and oxygen. Use strictly anhydrous K₃PO₄ and ensure the bromoalkyne is freshly purified and free of terminal alkyne impurities.

Q: Why does the protocol specify 1-bromo-1-octyne instead of the more reactive 1-iodo-1-octyne? A: While alkynyl iodides are generally more reactive in standard cross-couplings, they cause severe catalyst deactivation in ynamide synthesis. The liberated iodide ions strongly coordinate to the copper center, forming insoluble CuI polymers that precipitate out of the toluene solution, effectively removing the catalyst from the active cycle[1]. Alkynyl bromides provide a controlled oxidative addition rate without halide poisoning[4].

Self-Validating Experimental Protocol

The following methodology incorporates visual checkpoints to validate catalyst health in real-time during the synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

Step 1: Catalyst Pre-Activation

  • In an oven-dried Schlenk flask under Argon, combine Oxazolidin-2-one (10.0 mmol), CuSO₄·5H₂O (0.5 mmol, 5 mol%), 1,10-phenanthroline (1.0 mmol, 10 mol%), and anhydrous K₃PO₄ (20.0 mmol, 2.0 equiv).

  • Mechanistic Note: CuSO₄·5H₂O is an air-stable Cu(II) precatalyst. K₃PO₄ is chosen over stronger bases to prevent base-mediated degradation of the bromoalkyne[2].

Step 2: Solvent Addition & Degassing

  • Add 20 mL of anhydrous, Argon-sparged toluene.

  • Cap the flask and stir at room temperature for 15 minutes.

  • Validation Check: The suspension should adopt a pale blue color, indicative of the pre-catalytic Cu(II)-phenanthroline complex.

Step 3: Alkyne Addition & Active Cycle Initiation

  • Add 1-bromo-1-octyne (12.0 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 65–70 °C.

  • Validation Check (Critical): Within 30–60 minutes of heating, the solution must transition to a pale yellow/orange color. This confirms the successful in situ reduction to the active Cu(I) catalytic species. If it turns deep green/blue, O₂ has breached the system.

Step 4: Monitoring & Workup

  • Stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the oxazolidin-2-one is consumed.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove phosphate salts and deactivated copper residues.

  • Concentrate under reduced pressure and purify via flash column chromatography.

Visual Troubleshooting Logic Tree

Use this diagnostic tree during Step 3 of the protocol to immediately identify and correct catalyst deactivation.

G Start Reaction Stalled? ColorCheck Check Mixture Color Start->ColorCheck GreenBlue Blue/Green Solution ColorCheck->GreenBlue RedBrown Red/Brown Precipitate ColorCheck->RedBrown Diag1 Diagnosis: Cu(I) Oxidation Action: Degas solvent GreenBlue->Diag1 Diag2 Diagnosis: Disproportionation Action: Increase ligand RedBrown->Diag2

Troubleshooting logic tree based on visual self-validation markers during synthesis.
References
  • [1] Frederick, M. O., et al. "A Copper-Catalyzed C-N Bond Formation Involving sp-Hybridized Carbons. A Direct Entry to Chiral Ynamides via N-Alkynylation of Amides." Journal of the American Chemical Society (2003). URL:[Link]

  • [2] Zhang, Y., et al. "Copper Sulfate-Pentahydrate-1,10-Phenanthroline Catalyzed Amidations of Alkynyl Bromides. Synthesis of Heteroaromatic Amine Substituted Ynamides." Organic Letters (2004). URL:[Link]

  • [3] Evano, G., et al. "Ynamides: A Modern Functional Group For The New Millennium." Tetrahedron (2006). URL:[Link]

  • [4] Evano, G., et al. "General Amination Reactions for the Synthesis of Ynamides." Synthesis (2013). URL:[Link]

Sources

Troubleshooting

purification techniques and flash chromatography for 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing ynamides via copper-catalyzed cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing ynamides via copper-catalyzed cross-coupling. Specifically, it addresses the chromatographic purification of 3-(Oct-1-yn-1-yl)oxazolidin-2-one , a moderately polar ynamide.

As a Senior Application Scientist, I have structured this guide to move beyond basic steps—focusing heavily on the causality behind phase interactions, molecular stability, and self-validating experimental workflows.

Section 1: Workflow Overview & Mechanistic Causality

The synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one typically involves the copper-catalyzed amidation of 1-bromo-1-octyne with oxazolidin-2-one ()[1]. While the coupling is robust, the resulting ynamide presents unique purification challenges.

Ynamides feature an electron-rich alkyne directly attached to a nitrogen atom bearing an electron-withdrawing group. This electronic push-pull system makes the alkyne highly susceptible to electrophilic attack, particularly acid-catalyzed hydration. Consequently, prolonged residence time on standard acidic silica gel can degrade the product. Furthermore, the crude mixture contains highly polar copper salts, ligands (e.g., 1,10-phenanthroline), and unreacted oxazolidin-2-one. This requires a carefully designed biphasic purification strategy: a pre-filtration step to remove metal complexes, followed by gradient flash chromatography to resolve the organic components ()[2].

Workflow Crude Crude Reaction Mixture (Ynamide, Cu salts, SM) PreFilter Pre-Filtration Step (Celite/Silica Pad) Crude->PreFilter Remove Cu/Salts Concentration Solvent Evaporation (Rotary Evaporator) PreFilter->Concentration ColumnPrep Column Preparation (Silica Gel + 1% Et3N) Concentration->ColumnPrep Load Crude Oil Elution Gradient Elution (Pentane/EtOAc) ColumnPrep->Elution Analysis Fraction Analysis (TLC, UV/KMnO4) Elution->Analysis Pure Pure 3-(Oct-1-yn-1-yl) oxazolidin-2-one Analysis->Pure Pool & Concentrate

Workflow for the purification of 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

Section 2: Self-Validating Purification Protocol

This detailed methodology incorporates built-in validation checks to ensure the integrity of the purification process at every stage.

  • Pre-filtration (Copper Removal): Prepare a fritted vacuum funnel with a 5-cm layer of silica gel (40-63 µm) topped with a 1-cm layer of Celite. Pour the crude reaction mixture through the pad and wash with 50% EtOAc/Hexanes (approx. 10-15 column volumes)[2].

    • Validation Check: The filtrate should be pale yellow to colorless. A blue or green tint indicates copper breakthrough, requiring a secondary filtration.

  • Concentration: Remove the solvent using a rotary evaporator (20–30 mmHg, 35 °C)[2].

    • Validation Check: The resulting residue should be a free-flowing oil. A heavy crystalline solid indicates massive unreacted oxazolidinone contamination.

  • Column Packing & Passivation: Slurry-pack a flash column with silica gel using Pentane. To prevent acid-catalyzed hydration of the ynamide, add 1% (v/v) Triethylamine (Et3N) to the packing solvent. Flush with 2 column volumes of pure Pentane to remove excess amine.

  • Sample Loading: Dissolve the crude oil in a minimum volume (1-2 mL) of CH₂Cl₂. Apply evenly to the top of the silica bed.

    • Validation Check: A narrow, even loading band ensures high-resolution separation during elution.

  • Gradient Elution: Begin elution with 100% Pentane (2 column volumes). Transition to 95:5 Pentane:EtOAc, then 90:10, and finally 80:20 Pentane:EtOAc[1].

  • Fraction Analysis: Spot fractions on a silica TLC plate. Develop in 80:20 Pentane:EtOAc.

    • Validation Check: The target ynamide will appear at R_f ~0.45 under UV light (254 nm) and will stain bright yellow/brown with KMnO₄ due to the alkyne moiety. Unreacted oxazolidin-2-one will remain near the baseline (R_f ~0.05).

Section 3: Chromatographic Data Summary

To facilitate easy comparison and method transfer, the quantitative parameters for this purification are summarized below:

ParameterValue / ConditionMechanistic Rationale
Target Molecule 3-(Oct-1-yn-1-yl)oxazolidin-2-oneYnamide product; moderate overall polarity.
Stationary Phase Silica Gel (40-63 µm)Standard phase; Et3N pre-treatment recommended to prevent alkyne hydration.
Eluent System Pentane / Ethyl AcetatePentane provides sharper bands for lipophilic alkyl chains compared to hexanes.
Gradient Profile 100:0 → 95:5 → 90:10 → 80:20Stepwise increase prevents the polar oxazolidinone from streaking[1].
R_f (Product) ~0.45 (in 80:20 Pentane:EtOAc)The non-polar octynyl chain significantly increases mobility.
R_f (Starting Material) ~0.05 (in 80:20 Pentane:EtOAc)The free N-H group acts as a strong hydrogen-bond donor to silica.
Detection Methods UV (254 nm), KMnO₄ StainThe alkyne and carbonyl are UV active; the alkyne rapidly oxidizes with KMnO₄.
Section 4: Troubleshooting & FAQs

Q: Why is my ynamide yield lower than expected, with a highly polar byproduct appearing on TLC? A: You are likely observing the acid-catalyzed hydration of the ynamide into its corresponding amide. Ynamides possess an electron-rich alkyne directly attached to the nitrogen atom of the oxazolidinone ring. The slightly acidic silanol groups (Si-OH) on standard silica gel can protonate the alkyne, facilitating nucleophilic attack by ambient moisture.

  • Causality: Acidic environment + moisture + polarized alkyne = hydration.

  • Solution: Passivate the silica gel. Pre-flush your column with 1% triethylamine (Et3N) in pentane to neutralize the strongly acidic silanol sites before loading your sample.

Q: The starting material (oxazolidin-2-one) is co-eluting with my product. How do I improve resolution? A: 3-(Oct-1-yn-1-yl)oxazolidin-2-one contains a lipophilic 8-carbon chain, making it significantly less polar than the free N-H oxazolidin-2-one starting material. If co-elution occurs, your solvent gradient is increasing in polarity too rapidly.

  • Causality: A sudden introduction of a strong hydrogen-bond acceptor (EtOAc) causes the highly polar oxazolidinone to streak down the column rather than eluting in a tight band.

  • Solution: Implement a shallower gradient. Hold the system at 95:5 Pentane:EtOAc for at least 3 column volumes before stepping up to 90:10 and 80:20[1].

Q: My isolated ynamide has a greenish tint. What went wrong, and how do I fix it? A: A green or blue tint indicates carryover of the copper catalyst (e.g., CuSO₄) or the 1,10-phenanthroline ligand used in the cross-coupling step.

  • Causality: Copper-phenanthroline complexes have partial solubility in moderately polar organic solvent mixtures and can streak through standard silica if the crude mixture is highly concentrated.

  • Solution: Always perform a pre-filtration through a Celite/Silica pad before the main flash column[2]. If the tint is already present in your isolated product, dissolve the product in diethyl ether and wash with a 10% aqueous EDTA solution or dilute NH₄OH to chelate and extract the residual copper into the aqueous phase.

References
  • Title: Ynamides in Radical Reactions: A Route to Original Persubstituted 2-Aminofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Practical Synthesis of a Chiral Ynamide: (R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Hydrohalogenation of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the regio- and stereoselective hydrohalogenation of ynamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the regio- and stereoselective hydrohalogenation of ynamides.

The substrate 3-(Oct-1-yn-1-yl)oxazolidin-2-one is a classic oxazolidinone-derived ynamide. The electron-donating nature of the oxazolidinone nitrogen strongly polarizes the octynyl triple bond. While this polarization guarantees excellent α-regioselectivity by directing protonation to the β-carbon, it generates a highly reactive α-keteniminium ion intermediate . If your reaction conditions are not rigorously controlled, this intermediate acts as a magnet for side reactions—most notably hydration (amide formation) and over-addition (gem-dihalide formation).

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure high-yielding, stereocontrolled α-haloenamide synthesis.

Mechanistic Causality: Understanding the Reaction Landscape

To minimize side reactions, you must first understand the kinetic pathways competing in your flask. The diagram below illustrates the central role of the keteniminium intermediate and how deviations in reagent stoichiometry or solvent purity lead to specific failures.

Mechanism Ynamide 3-(Oct-1-yn-1-yl) oxazolidin-2-one Keteniminium α-Keteniminium Ion (Highly Electrophilic) Ynamide->Keteniminium Protonation (H+) Product α-Haloenamide (Target Product) Keteniminium->Product Halide (X-) Amide Amide (Hydration) Keteniminium->Amide Trace H2O Dihalide gem-Dihalide (Over-addition) Product->Dihalide Excess HX

Mechanistic pathways of ynamide hydrohalogenation and common side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing significant formation of the corresponding amide instead of the α-haloenamide. How do I prevent this hydration side reaction? A1: Hydration is the most common mode of failure. It occurs because the α-keteniminium intermediate is exceptionally electrophilic and will react with trace water faster than with bulky halide ions.

  • Causality: Utilizing aqueous HX reagents (e.g., concentrated HCl or HBr) introduces competing water nucleophiles directly into the reaction matrix.

  • Solution: Transition immediately to anhydrous halogen sources. We recommend either the N-halosuccinimide/diphenylphosphine oxide (NXS/DPPO) system[1] or the 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HX complex[2]. Both provide a strictly controlled anhydrous environment that starves the hydration pathway.

Q2: My reaction yields an inseparable mixture of (E) and (Z) stereoisomers. How can I achieve strict stereocontrol? A2: Stereoselectivity depends entirely on the trajectory of the halide trapping the keteniminium ion.

  • Causality: Free halide ions in a disorganized solution can attack from either face, leading to thermodynamic mixtures.

  • Solution: Choose a reagent system that directs the halide delivery. To obtain the (E)-α-haloenamide , use the NXS/DPPO protocol. DPPO activates the NXS and directs the halide delivery to achieve strict anti-addition[1]. Conversely, to obtain the (Z)-α-haloenamide , utilize the DMPU/HX protocol. DMPU coordinates both the proton and the halide, delivering them in a concerted syn-addition fashion[2].

Q3: I am seeing over-halogenation resulting in gem-dihalides (e.g., 1,1-dibromooctane derivatives). How do I stop the reaction at the mono-halogenated stage? A3: Over-addition occurs when the resulting enamide product reacts with excess halogenating agent.

  • Causality: Enamides retain sufficient nucleophilicity to undergo a second protonation/halogenation sequence if the reagent is too harsh or left reacting for too long.

  • Solution: Strictly limit the halogen source to 1.0–1.05 equivalents. Furthermore, the NXS/DPPO reaction is exceptionally fast (often reaching completion in <5 minutes)[1]. You must implement strict time-course monitoring via TLC and quench the reaction immediately upon ynamide consumption.

Quantitative Data & Method Comparison

To aid in experimental design, the following table summarizes the performance metrics and risk profiles of standard hydrohalogenation methodologies applied to oxazolidinone ynamides.

Reagent SystemHalogen SourcePrimary StereoisomerHydration RiskDihalogenation RiskTypical Yield
Aqueous HX HX / H₂OMixed (E/Z)High Moderate< 50%
DMPU / HX DMPU·HX(Z)-Isomer (Syn)LowLow85 - 95%
NXS / DPPO NBS, NCS, NIS(E)-Isomer (Anti)LowModerate (Time-dependent)85 - 96%

Validated Experimental Protocols

Below is the self-validating workflow for synthesizing the (E)-isomer, engineered specifically to prevent the side reactions discussed above.

Workflow Step1 1. Substrate Prep Dry ynamide under vacuum Step2 2. Reagent Addition Add NXS/DPPO in anhydrous CHCl3 Step1->Step2 Step3 3. Reaction Monitoring Stir at RT (5-10 min), check TLC Step2->Step3 Step4 4. Rapid Quench Add saturated Na2S2O3 (aq) Step3->Step4 Step5 5. Isolation Extract, dry, and flash chromatography Step4->Step5

Optimized experimental workflow for anhydrous ynamide hydrohalogenation.

Protocol: Synthesis of (E)-3-(1-Halooct-1-en-1-yl)oxazolidin-2-one via NXS/DPPO

Self-Validating Principle: This protocol utilizes diphenylphosphine oxide (DPPO) to activate N-halosuccinimide (NXS). Because the reaction is extremely fast, continuous TLC monitoring is built into the workflow to ensure the reaction is quenched immediately upon consumption of the ynamide, physically preventing the keteniminium intermediate from undergoing over-addition to the gem-dihalide[1].

Step 1: Substrate Preparation (Anhydrous Conditions)

  • Action: Add 3-(Oct-1-yn-1-yl)oxazolidin-2-one (1.0 equiv, e.g., 1.0 mmol) and diphenylphosphine oxide (DPPO, 1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Causality: Moisture is the primary enemy of the keteniminium intermediate. Oven-drying the glassware and purging with inert gas (N₂ or Ar) eliminates ambient water, neutralizing the hydration pathway that forms the amide byproduct.

Step 2: Reagent Activation

  • Action: Dissolve the mixture in anhydrous chloroform (CHCl₃, 0.2 M) at ambient temperature. Add the chosen N-halosuccinimide (e.g., NBS for bromination, 1.0 equiv) in one single portion.

  • Causality: DPPO nucleophilically attacks the halogen of NXS, generating a highly reactive phosphonium halide intermediate. This complex delivers the halide in a strictly anti-fashion to the alkyne, ensuring high (E)-stereoselectivity while avoiding free-radical pathways[1].

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir the reaction at room temperature. Monitor strictly via TLC (e.g., 20% ethyl acetate/hexane) every 2 minutes.

  • Causality: The reaction is typically complete within 5 minutes. Prolonged reaction times (>10 mins) exponentially increase the risk of the newly formed (E)-α-haloenamide product reacting with any residual active halogen to form the gem-dihalide.

Step 4: Rapid Quenching

  • Action: Once TLC indicates complete consumption of the ynamide, immediately quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Causality: Na₂S₂O₃ instantly reduces any unreacted NXS or active halogen species. This definitively halts the reaction cascade and preserves the mono-halogenated enamide.

Step 5: Isolation and Purification

  • Action: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Sources

Troubleshooting

resolving stereoselectivity issues with 3-(Oct-1-yn-1-yl)oxazolidin-2-one derivatives

Welcome to the Technical Support Center for Ynamide Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stereocontrol challenges when utilizing 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ynamide Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stereocontrol challenges when utilizing 3-(Oct-1-yn-1-yl)oxazolidin-2-one and related N-alkynyl oxazolidinone derivatives.

These compounds are exceptionally versatile building blocks. The oxazolidinone ring acts as a powerful, traceless chiral auxiliary that dictates the stereochemical outcome of downstream transformations—such as Nazarov cyclizations, hydroaminations, and cycloadditions. However, achieving high diastereomeric (dr) or enantiomeric (er) ratios requires a precise orchestration of thermodynamics, solvent effects, and catalyst sterics.

Below is our comprehensive troubleshooting guide, grounded in validated mechanistic principles and authoritative literature, designed to help you resolve stereoselectivity deviations in your workflows.

I. Mechanistic Primer: The Causality of Oxazolidinone Stereocontrol

To troubleshoot effectively, we must first understand why the oxazolidinone auxiliary works. In reactions generating an incipient cation (such as the oxyallyl cation in Nazarov cyclizations), stereoinduction is governed by a "coupled-torque" mechanism (1[1]).

As the nitrogen lone pair of the ynamide overlaps with the developing positive charge, the oxazolidinone ring is forced to rotate. This rotation locks the auxiliary into a specific conformation where its steric bulk effectively shields one face of the reactive intermediate. Any reaction parameter that disrupts this delicate orbital overlap or conformational lock—such as coordinating solvents or excessive thermal energy—will lead to a collapse in stereoselectivity.

G N1 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Chiral Ynamide) N2 Electrophilic Activation (Lewis/Brønsted Acid) N1->N2 Catalyst N3 Ketene Iminium / Oxyallyl Cation Intermediate N2->N3 Ionization N4 Coupled-Torque Mechanism (Auxiliary Rotation) N3->N4 Orbital Overlap N5 Facial Shielding (Steric Blockade) N4->N5 Conformation Lock N6 High Diastereoselectivity (dr > 20:1) N5->N6 Nucleophilic Attack

Figure 1: Mechanistic pathway of oxazolidinone-directed stereocontrol via coupled-torque rotation.

II. Diagnostic FAQs: Resolving Specific Stereochemical Failures

Q1: I am using 3-(Oct-1-yn-1-yl)oxazolidin-2-one in a Lewis acid-catalyzed cycloaddition, but my diastereomeric ratio (dr) has dropped below 3:1. How do I restore selectivity? A1: A collapse in dr during cycloadditions or Nazarov cyclizations is almost always a solvent or temperature issue. The oxazolidinone auxiliary relies on a rigid transition state to block one facial trajectory. If you are using a Lewis basic/coordinating solvent (like THF or DMF), the solvent molecules compete with the internal stabilization of the intermediate, increasing the energy of the favored conformer and allowing attack from the unshielded face.

  • The Fix: Switch to a rigorously anhydrous, non-coordinating solvent such as 1,2-dichloroethane (DCE) or toluene. Furthermore, lower the reaction temperature to -20 °C or -78 °C. This thermal reduction maximizes the energy difference between the two competing transition state conformations, restoring the dr to >20:1 (1[1]).

Q2: During the hydrophosphorylation/hydroboration of my ynamide, I am getting a scrambled mixture of E and Z enamides instead of the pure Z-isomer. What is going wrong? A2: Geometric isomerization (E/Z scrambling) during hydrofunctionalization indicates that the nucleophilic attack on the activated ynamide intermediate (e.g., a phosphirenium or vinylphosphonium cation) lacks steric differentiation. In these reactions, the bulky oxazolidin-2-one ring should direct the incoming nucleophile to achieve a formal cis or trans addition depending on the catalyst.

  • The Fix: Evaluate your catalyst sterics. For instance, in phosphine-catalyzed hydroborations, using a smaller phosphine like PMe3 leads to poor Z:E ratios (e.g., 24:76). Switching to the bulkier tri-n-butyl phosphine (PBu3) enforces a strict formal cis addition pathway, yielding the (Z)-β-borylenamide exclusively (>99:1) (2[2]). Similarly, maintain strict temperature control (0 °C to RT) to prevent thermal E/Z isomerization (3[3]).

Q3: My oxazolidinone auxiliary is cleaving prematurely before the stereoselective step is complete. How can I protect it? A3: The carbonyl carbon of the oxazolidinone ring is highly susceptible to nucleophilic attack. If your reaction utilizes strong, unhindered bases (like small alkoxides) or highly nucleophilic organometallics, they will attack the auxiliary rather than promoting the desired ynamide transformation (4[4]).

  • The Fix: Substitute strong nucleophilic bases with non-nucleophilic alternatives. For base-promoted semi-hydrogenations or functionalizations, utilize K2CO3 or bulky bases like LiHMDS (5[5]). Ensure your glassware is rigorously dried, as trace hydroxide formed from ambient moisture can also initiate cleavage.

Workflow S1 Stereoselectivity Issue Detected S2 Is it a dr or E/Z issue? S1->S2 S3 Poor dr (Cycloadditions) S2->S3 Diastereomers S4 Poor E/Z (Hydrofunctionalization) S2->S4 Geometric Isomers S5 Check Lewis Acid Chelation Switch to bidentate S3->S5 S6 Lower Temp to -20°C Use non-coordinating solvent S3->S6 S4->S6 S7 Verify Catalyst Sterics (e.g., PBu3 vs PMe3) S4->S7

Figure 2: Troubleshooting decision tree for resolving ynamide stereoselectivity deviations.

III. Quantitative Benchmarks: Parameter Impact on Stereocontrol

To illustrate the causality of reaction parameters on stereochemical outcomes, reference the following benchmark data synthesized from standard ynamide validation studies.

Reaction TypeSolventTemp (°C)Catalyst / ReagentStereoselectivityYield (%)Causality / Note
Nazarov Cyclization DCE-20BF3·OEt2>20:1 (dr) 88%Non-coordinating solvent preserves coupled-torque lock.
Nazarov Cyclization THF25BF3·OEt23:1 (dr)45%Coordinating solvent disrupts facial shielding.
Hydroboration Toluene100PBu3>99:1 (Z:E) 100%Bulky phosphine enforces strict cis addition.
Hydroboration Toluene100PMe324:76 (Z:E)28%Undersized catalyst fails to direct nucleophilic trajectory.
IV. Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic pipeline, utilize these optimized, step-by-step methodologies. Each protocol contains built-in validation checkpoints.

Protocol A: Stereoselective Copper-Catalyzed Synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

This method uses 1,10-phenanthroline to stabilize the Cu(I) active species, preventing oxidative Glaser coupling of the alkyne and ensuring complete conversion.

  • Preparation: Charge an oven-dried Schlenk flask with oxazolidin-2-one (1.0 equiv), ground anhydrous K2CO3 (2.0 equiv), CuSO4·H2O (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) (1[1]).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen (3 cycles). Causality: Oxygen must be strictly excluded to prevent alkyne homocoupling.

  • Reagent Addition: Add anhydrous toluene to reach a 1.0 M concentration, followed by 1-bromooct-1-yne (1.2 equiv).

  • Reaction: Heat the suspension to 90 °C and stir vigorously for 24–48 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, perform a mini-workup, and analyze via 1H NMR. The reaction is complete when the broad N-H proton signal of the starting oxazolidinone completely disappears.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Stereoselective Nazarov Cyclization of Ynamide-Derived Vinyl Ketones

This protocol leverages the oxazolidinone auxiliary to generate multistereocenter cyclopentanoids with absolute predictable torquoselectivity.

  • Preparation: Dissolve the oxazolidinone-activated divinyl ketone precursor in anhydrous 1,2-dichloroethane (0.05 M) under an argon atmosphere.

  • Thermal Control: Cool the solution strictly to -20 °C using a cryocooler. Causality: Low temperature is critical to maximize the energy difference between the two transition state conformations in the coupled-torque mechanism.

  • Activation: Dropwise add the Lewis acid, BF3·THF or BF3·OEt2 (1.1 equiv).

  • Validation Checkpoint: Observe the solution. A distinct color change to deep red/orange indicates the successful formation of the highly delocalized oxyallyl cation intermediate.

  • Completion: Stir for 2 hours at -20 °C. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify to isolate the product with >20:1 dr (1[1]).

V. References
  • Multistereocenter-Containing Cyclopentanoids from Ynamides via Oxazolidinone-Controlled Nazarov Cyclization. The Journal of Organic Chemistry - ACS Publications. 1

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC - NIH. 4

  • Regio- and Stereoselective Hydrophosphorylation of Ynamides for the Synthesis of β-Aminovinylphosphine Oxides. Organic Letters - ACS Publications. 3

  • Phosphine-Catalyzed Regio- and Stereo-selective Hydroboration of Ynamides to (Z)-β-borylenamides. RSC Publishing. 2

  • Base-Promoted Stereoselective Hydrogenation of Ynamides with Sulfonyl Hydrazide to Give Z-Enamides. The Journal of Organic Chemistry - ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

reactivity of 3-(Oct-1-yn-1-yl)oxazolidin-2-one compared to standard ynamines

The evolution of nitrogen-substituted alkynes has fundamentally transformed modern organic synthesis. For decades, traditional ynamines were recognized for their exceptional reactivity but were plagued by severe hydrolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of nitrogen-substituted alkynes has fundamentally transformed modern organic synthesis. For decades, traditional ynamines were recognized for their exceptional reactivity but were plagued by severe hydrolytic instability. The introduction of ynamides—specifically oxazolidinone-derived ynamides like 3-(Oct-1-yn-1-yl)oxazolidin-2-one —has provided a paradigm-shifting solution. By appending an electron-withdrawing group (EWG) to the nitrogen atom, chemists have successfully engineered a functional group that balances bench stability with powerful, controlled reactivity[1].

This guide provides an in-depth comparative analysis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one against standard ynamines, detailing the mechanistic causality behind their divergent behaviors, quantitative performance metrics, and validated experimental workflows.

Mechanistic Causality: The Oxazolidinone Advantage

The stark contrast in handling and reactivity between standard ynamines (e.g., N,N-diethyl-1-octyn-1-amine) and oxazolidinone ynamides stems entirely from their electronic distribution.

In a standard ynamine, the nitrogen lone pair is unhindered and donates exclusively into the alkyne π-system. This renders the β-carbon extremely nucleophilic. Upon exposure to ambient moisture or trace acids, the alkyne undergoes spontaneous protonation to form a highly reactive keteniminium ion, which is rapidly trapped by water to yield an amide[2]. This hydrolytic sensitivity makes ynamines notoriously difficult to synthesize, purify, and store.

Conversely, in 3-(Oct-1-yn-1-yl)oxazolidin-2-one, the nitrogen atom is embedded within an oxazolidinone ring. The adjacent carbonyl group acts as a powerful electron sink. The nitrogen lone pair is delocalized via resonance into the carbonyl oxygen, significantly attenuating its donation into the alkyne[1]. This EWG effect lowers the Highest Occupied Molecular Orbital (HOMO) energy of the alkyne, rendering it highly resistant to spontaneous protonation while preserving its capacity to undergo transition-metal-catalyzed cross-couplings and controlled cycloadditions[3].

G Ynamine Standard Ynamine (e.g., N,N-Diethyl-1-octyn-1-amine) LonePair1 N Lone Pair Donated Exclusively to Alkyne Ynamine->LonePair1 Ynamide Oxazolidinone Ynamide (3-(Oct-1-yn-1-yl)oxazolidin-2-one) LonePair2 N Lone Pair Delocalized into Carbonyl (EWG) Ynamide->LonePair2 Reactivity1 Extreme Nucleophilicity (Rapid Hydrolysis) LonePair1->Reactivity1 Reactivity2 Controlled Nucleophilicity (Bench-Stable) LonePair2->Reactivity2

Fig 1. Electronic delocalization pathways dictating the stability of ynamines vs. ynamides.

Quantitative Reactivity Profile

The structural modifications in 3-(Oct-1-yn-1-yl)oxazolidin-2-one translate to measurable differences in laboratory performance. The table below summarizes the practical and thermodynamic distinctions between the two classes of compounds[4].

Performance MetricStandard Ynamine (N,N-Diethyl-1-octyn-1-amine)Oxazolidinone Ynamide (3-(Oct-1-yn-1-yl)oxazolidin-2-one)
Hydrolytic Half-Life (pH 7, 25°C) < 1 minute (rapid degradation)> 6 months (highly stable)
Silica Gel Compatibility Decomposes / Polymerizes instantlyFully compatible; easily purified
β-Carbon Nucleophilicity Uncontrollable (reacts with weak electrophiles)Controlled (requires strong Lewis/Brønsted acids)
Chiral Induction Potential NoneHigh (via chiral oxazolidinone derivatives)
Handling Requirements Strict Schlenk line / GloveboxStandard benchtop techniques

Experimental Workflows and Self-Validating Protocols

To demonstrate the practical superiority of the oxazolidinone ynamide, the following protocols outline its synthesis and subsequent controlled activation.

G Step1 Oxazolidin-2-one + 1-Bromo-1-octyne Step2 Cu-Catalyzed Cross-Coupling Step1->Step2 Step3 Silica Gel Chromatography Step2->Step3 Step4 Stable Ynamide Isolation Step3->Step4 Step5 Electrophilic Activation Step4->Step5

Fig 2. Workflow for the synthesis, isolation, and downstream activation of oxazolidinone ynamides.

Protocol 1: Copper-Catalyzed Synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Unlike ynamines, which often require harsh lithium acetylide chemistry, ynamides can be synthesized via mild cross-coupling[2].

  • Preparation: Charge a flame-dried Schlenk flask with oxazolidin-2-one (1.0 equiv), CuSO₄ (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv).

    • Causality: 1,10-phenanthroline acts as a rigid bidentate ligand to stabilize the Cu(I) active species, preventing disproportionation. K₃PO₄ is selected as a mild base to deprotonate the oxazolidinone without triggering base-catalyzed degradation of the alkyne.

  • Coupling: Add anhydrous toluene followed by 1-bromo-1-octyne (1.2 equiv). Heat the mixture to 85°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The self-validation occurs when the non-polar bromoalkyne spot (Rf ~0.9) diminishes, replaced by a strongly UV-active ynamide spot (Rf ~0.5). The solution will shift from blue (CuII) to a deep reddish-brown (active CuI-ligand complex).

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify directly via silica gel chromatography. The survival of the product on acidic silica confirms the stabilizing EWG effect of the oxazolidinone ring[4].

Protocol 2: Electrophilic Activation & Keteniminium Trapping

To prove that 3-(Oct-1-yn-1-yl)oxazolidin-2-one retains its reactivity under specific conditions, we utilize a controlled activation protocol[5].

  • Initiation: Dissolve the isolated 3-(Oct-1-yn-1-yl)oxazolidin-2-one in anhydrous dichloromethane (DCM) and cool to -78°C.

  • Activation: Slowly add a stoichiometric amount of trifluoromethanesulfonic acid (TfOH).

    • Causality: Because the oxazolidinone ring drastically reduces the nucleophilicity of the ynamide, mild acids will not initiate the reaction. A superacid like TfOH is required to force protonation at the β-carbon, generating the highly reactive keteniminium triflate intermediate[5].

  • Trapping: Introduce a nucleophile (e.g., an azide or alcohol) to trap the intermediate, then warm to room temperature.

  • Validation Checkpoint: Monitor via in-situ IR spectroscopy. The protocol validates itself when the characteristic ynamide C≡C stretch (~2260 cm⁻¹) disappears, and the transient keteniminium C=C=N stretch (~2050 cm⁻¹) appears before resolving into the final product signals.

Sources

Comparative

Chiral Induction Strategies: Comparing 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Ynamides) vs. Traditional Evans Auxiliaries

Executive Summary In the realm of asymmetric synthesis, the ability to predictably control stereocenters is the cornerstone of modern drug development and complex molecule construction. For decades, Evans auxiliaries (N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, the ability to predictably control stereocenters is the cornerstone of modern drug development and complex molecule construction. For decades, Evans auxiliaries (N-acyl oxazolidinones) have served as the gold standard for α -functionalization of carbonyls, providing exceptional stereocontrol via rigid, chelation-controlled transition states[1].

However, as synthetic demands have evolved toward more complex heterocyclic and nitrogen-containing scaffolds, chiral ynamides —specifically N-alkynyl oxazolidinones like 3-(oct-1-yn-1-yl)oxazolidin-2-one—have emerged as powerful alternatives[2]. Unlike traditional Evans chemistry, which relies on direct α -carbon proximity, chiral ynamides facilitate remote chiral induction at the β -carbon of the alkyne. This guide provides an objective, mechanistic comparison of these two divergent strategies, supported by experimental data and self-validating protocols.

Mechanistic Causality of Chiral Induction

The Evans Auxiliary: Proximal Chelation and Rigid Blockade

The stereocontrol of Evans auxiliaries relies on strict conformational rigidity. When an N-acyl oxazolidinone is deprotonated, it forms a Z-enolate[3]. A Lewis acid (typically Boron or Titanium) bidentately chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen[4]. This chelation locks the C–N bond rotation. Consequently, the bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl, phenyl, or benzyl) physically blocks one face of the enolate[5]. The incoming electrophile is forced to approach via a highly ordered, six-membered Zimmerman-Traxler transition state, yielding syn-aldol adducts with exceptional diastereoselectivity[5].

evans_mechanism N1 N-Acyl Oxazolidinone (Starting Material) N2 Soft Enolization (Bu2BOTf / DIPEA) N1->N2 N3 Z-Enolate Formation (Bidentate Chelation) N2->N3 N4 Zimmerman-Traxler TS (Facial Blockade by C4) N3->N4 N5 Syn-Aldol Adduct (>95% de) N4->N5

Fig 1. Mechanistic workflow of Evans auxiliary chiral induction via a Zimmerman-Traxler transition state.

Chiral Ynamides: Remote Induction via Keteniminium or Metal- π Complexes

In chiral ynamides like 3-(oct-1-yn-1-yl)oxazolidin-2-one, the reactive site is shifted to the alkyne β -carbon. Because the chiral center is further away, induction relies on specific electronic activations:

  • Keteniminium Formation: Electrophilic attack (by H+ or halogens) generates a highly reactive keteniminium ion[6]. The C–N bond gains double-bond character, enforcing planarity. Dipole-dipole repulsion between the oxazolidinone carbonyl and the keteniminium core locks the conformation, allowing the C4 group to effectively shield one face during subsequent [2+2] cycloadditions or sigmatropic rearrangements[6][7].

  • Transition Metal Activation: π -acids like Au(I) or Cu(I) activate the alkyne[8]. In gold-catalyzed hydrative aldol reactions (HAR), water addition generates a vinyl-gold intermediate. The reaction then proceeds through a coordinated Zimmerman-Traxler-like transition state, achieving high spatial differentiation despite the distance from the auxiliary[8].

ynamide_mechanism Y1 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Chiral Ynamide) Y2 Electrophilic Activation (Au(I), Cu(I), or H+) Y1->Y2 Y3A Keteniminium Ion (Dipole Minimization) Y2->Y3A Proton/Halogen Y3B Metal-Pi Complex (Vinyl-Metal Intermediate) Y2->Y3B Transition Metal Y4 Remote Chiral Induction (Facial Discrimination) Y3A->Y4 Y3B->Y4 Y5A Cycloadditions ([2+2], [4+3], Kinugasa) Y4->Y5A Y5B Hydrative Aldol Reaction (>20:1 dr) Y4->Y5B

Fig 2. Divergent activation pathways and remote chiral induction models for oxazolidinone-derived ynamides.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two systems based on literature benchmarks[5][8][9].

ParameterEvans Auxiliaries (N-Acyl)Chiral Ynamides (N-Alkynyl)
Substrate Example N-Propionyl-4-phenyloxazolidin-2-one3-(Oct-1-yn-1-yl)-4-phenyloxazolidin-2-one
Reactive Intermediate Z-EnolateKeteniminium ion / Vinyl-Metal complex
Proximity of Induction Proximal ( α -carbon)Remote ( β -carbon)
Primary Transformations Aldol, Alkylation, Halogenation[2+2]/[4+3] Cycloadditions, Kinugasa, HAR
Benchmark Stereoselectivity >95% de (Syn-Aldol)85–98% de (Kinugasa: 91:9 dr; HAR: >20:1 dr)
Cleavage / Tracelessness Requires distinct hydrolytic/reductive cleavageOften incorporated into heterocycles or cleaved

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks to validate the reaction pathway in real-time.

Protocol A: Boron-Mediated Evans Syn-Aldol Reaction

Objective: Synthesize a syn-aldol adduct with >95% de via a rigid Zimmerman-Traxler transition state.

  • Enolization (Kinetic Control): Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under argon. Cool strictly to -78 °C. Add Bu2​BOTf (1.1 equiv), followed by DIPEA (1.2 equiv).

    • Causality: Bu2​BOTf is selected over TiCl4​ because the shorter B–O bonds create a tighter transition state, amplifying the steric blockade of the C4 auxiliary[5]. DIPEA is utilized because its steric bulk prevents unwanted coordination to the boron center.

    • Self-Validation: The internal temperature must not exceed -70 °C during addition to prevent thermodynamic E-enolate formation. A pale yellow solution indicates successful enolate generation.

  • Electrophilic Addition: Add the aldehyde (1.2 equiv) dropwise at -78 °C. Stir for 1 hour, then warm to 0 °C.

    • Causality: Low temperatures lock the reacting partners into the lowest-energy Zimmerman-Traxler chair conformation[3].

  • Quench & Analysis: Quench with pH 7 phosphate buffer, followed by H2​O2​ /MeOH to oxidize the boron byproducts.

    • Self-Validation: Analyze the crude mixture via ¹H NMR. The syn-aldol product is confirmed by the coupling constant of the α and β protons ( J = 4–5 Hz), whereas the anti-aldol would display J = 7–9 Hz.

Protocol B: Gold-Catalyzed Hydrative Aldol Reaction of Chiral Ynamides

Objective: Synthesize an α -substituted β -hydroxy amide via remote chiral induction.

  • Reaction Setup: In a dry vial, dissolve the chiral ynamide (e.g., 3-(oct-1-yn-1-yl)-4-phenyloxazolidin-2-one) and aldehyde (3.0 equiv) in 1,4-dioxane. Add H2​O (2.0 equiv).

    • Causality: Water acts as the nucleophile. Excess aldehyde is used to outcompete the background hydration of the ynamide[8].

  • Gold Promoted Addition: Add (Ph3​P)AuNTf2​ (5 mol%) at 0 °C.

    • Causality: The Au(I) catalyst selectively activates the soft alkyne π -system without binding the hard oxygen atoms of the oxazolidinone, generating a highly reactive vinyl-gold intermediate[8].

  • Reaction Monitoring: Stir at room temperature.

    • Self-Validation: Monitor via IR spectroscopy. The complete disappearance of the alkyne stretch (~2250 cm⁻¹) confirms full conversion to the vinyl-gold/enol intermediate.

  • Isolation & Analysis: Concentrate and purify via flash chromatography.

    • Self-Validation: Crude ¹H NMR will reveal the diastereomeric ratio (>20:1 dr). The stereochemistry is dictated by the Re-face addition of the aldehyde to the enol, controlled remotely by the chiral auxiliary[8].

References

Sources

Validation

Comparative Guide: Validation of HPLC Methods for 3-(Oct-1-yn-1-yl)oxazolidin-2-one Purity

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(Oct-1-yn-1-yl)oxazolidin-2-one requires navigating unique structural challenges. As an ynamide, this compound features a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(Oct-1-yn-1-yl)oxazolidin-2-one requires navigating unique structural challenges. As an ynamide, this compound features a highly polar oxazolidinone head group and a lipophilic octynyl tail. The primary analytical hurdle is resolving the active pharmaceutical ingredient (API) from closely related process impurities, such as the enamide (alkene) analog, the saturated amide (alkane) analog, and the unreacted oxazolidin-2-one precursor[1].

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl phases, providing a self-validating experimental protocol and supporting data aligned with 2[2].

Mechanistic Rationale: The Ynamide Challenge

Standard reversed-phase HPLC on octadecyl-silane (C18) columns relies heavily on dispersive hydrophobic interactions. Because the octynyl (alkyne), octenyl (alkene), and octyl (alkane) chains possess nearly identical hydrophobic volumes, C18 columns typically fail to provide baseline resolution ( Rs​<1.5 ) for these critical pairs.

To overcome this, we evaluate a Phenyl-Hexyl stationary phase . Phenyl-hexyl columns offer orthogonal selectivity by combining moderate hydrophobicity with π−π interactions and dipole-induced dipole interactions[3]. The delocalized electrons of the phenyl ring interact strongly with the two orthogonal π bonds of the alkyne moiety, successfully differentiating it from the alkene (one π bond) and alkane (no π bonds) impurities[4].

HPLC_Validation Start Target: 3-(Oct-1-yn-1-yl)oxazolidin-2-one Phase1 Stationary Phase Selection Start->Phase1 C18 C18 Column (Hydrophobic Forces) Result: Rs < 1.5 Phase1->C18 Baseline Attempt Phenyl Phenyl-Hexyl Column (π-π Interactions) Result: Rs > 2.0 Phase1->Phenyl Orthogonal Selectivity Phase2 ICH Q2(R2) Validation C18->Phase2 Rejected Phenyl->Phase2 Selected Val_Spec Specificity & Range Phase2->Val_Spec Val_Lin Linearity (R² > 0.999) Phase2->Val_Lin Val_Acc Accuracy & Precision Phase2->Val_Acc

Workflow for column selection and ICH Q2(R2) validation of the ynamide HPLC method.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Testing (SST). This guarantees the system is self-validating before any sample data is acquired, fulfilling the lifecycle management principles of5[5].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in Type 1 Ultrapure Water, adjusted to pH 5.8.

    • Causality: Ynamides are susceptible to acid-catalyzed hydration, which converts the alkyne into an amide. A mildly acidic pH of 5.8 ensures analyte stability while simultaneously suppressing secondary silanol ionization on the silica support.

  • Organic Phase (B): MS-Grade Acetonitrile.

    • Causality: Unlike protic solvents like methanol, aprotic acetonitrile does not strongly compete for hydrogen bonding. This enhances the π−π interactions between the phenyl stationary phase and the alkyne moiety, maximizing selectivity[4].

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm, 100 Å).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 15.0 min: Linear ramp to 80% B

    • 15.0 - 20.0 min: Hold at 80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 225 nm (Optimal absorbance for the conjugated oxazolidinone system).

Step 3: System Suitability Testing (SST) - The Self-Validation Step

Prior to analyzing unknown samples, inject a resolution standard containing 3-(Oct-1-yn-1-yl)oxazolidin-2-one (API) and 3-(Oct-1-en-1-yl)oxazolidin-2-one (Alkene Impurity).

  • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 ; Tailing Factor ( Tf​ ) must be ≤1.5 . If the system fails this check, the π−π selectivity is compromised, and the column or mobile phase must be replaced.

Comparative Data & Validation Results

Table 1: Column Selectivity Comparison

The data below demonstrates why the Phenyl-Hexyl chemistry is superior to standard C18 for this specific ynamide assay.

Chromatographic ParameterC18 Phase (Octadecyl)Phenyl-Hexyl PhaseMechanistic Causality
Retention Time (API) 8.4 min9.2 minPhenyl phase increases retention via dipole interactions.
Resolution ( Rs​ ) (API vs. Alkene)1.1 (Co-elution)2.8 (Baseline) π−π bonding differentiates the alkyne from alkene impurities.
Peak Tailing ( Tf​ ) 1.61.1Phenyl-hexyl shielding reduces secondary silanol interactions.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Following the selection of the Phenyl-Hexyl column, the method was fully validated against 2 to prove it is fit for its intended purpose[2].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timeNo peaks ± 1.0 min of APIPass
Linearity & Range R2≥0.999 (over 80-120% of target) R2=0.9998 (0.1 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.1% - 100.4%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.8%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD = 0.03 µg/mL, LOQ = 0.1 µg/mLPass

Conclusion

For the purity determination of 3-(Oct-1-yn-1-yl)oxazolidin-2-one, standard C18 columns fail to provide the necessary resolution due to the identical hydrophobic volumes of the alkyne, alkene, and alkane derivatives. By transitioning to a Phenyl-Hexyl stationary phase and utilizing an aprotic organic modifier (Acetonitrile), analysts can leverage orthogonal π−π interactions to achieve baseline resolution. The resulting method is highly robust, self-validating via strict SST criteria, and fully compliant with ICH Q2(R2) validation guidelines.

References

  • Sigma-Aldrich. "Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates." sigmaaldrich.com.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org.
  • LCGC International. "Getting the Most from Phenyl Stationary Phases for HPLC." chromatographyonline.com.
  • International Journal of Creative Research Thoughts (IJCRT). "Method development and validation process for the estimation of linezolid and its formulation using RP-HPLC." ijcrt.org.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu.

Sources

Comparative

Benchmarking DFT Computational Models Against 3-(Oct-1-yn-1-yl)oxazolidin-2-one Experimental Data: A Comprehensive Comparison Guide

As computational chemistry increasingly drives rational drug design and synthetic methodology, the need to rigorously benchmark Density Functional Theory (DFT) models against high-fidelity experimental data has never bee...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives rational drug design and synthetic methodology, the need to rigorously benchmark Density Functional Theory (DFT) models against high-fidelity experimental data has never been more critical. For researchers and drug development professionals working with highly polarized, reactive intermediates, selecting the correct functional and basis set is the difference between predictive success and costly experimental failure.

This guide provides an objective, in-depth comparative analysis of DFT computational models benchmarked against the experimental spectral and thermodynamic data of 3-(Oct-1-yn-1-yl)oxazolidin-2-one , a highly versatile oxazolidinone-substituted ynamide.

The Benchmark Subject: 3-(Oct-1-yn-1-yl)oxazolidin-2-one

Ynamides—alkynes bearing a nitrogen atom connected to an electron-withdrawing group—have emerged as indispensable building blocks in organic synthesis. The target molecule, 3-(Oct-1-yn-1-yl)oxazolidin-2-one, features an electron-withdrawing oxazolidinone ring that uniquely polarizes the alkyne moiety. This polarization dictates its regioselective reactivity in radical additions, hydrothiolations, and cycloadditions[1].

Because the reactivity of this ynamide is governed by the delicate balance of electron delocalization between the nitrogen lone pair and the alkyne π -system, it serves as an ideal stress-test for DFT functionals. Poorly chosen models will fail to capture the self-interaction error inherent in such conjugated systems, leading to inaccurate predictions of NMR chemical shifts, vibrational frequencies, and transition state barriers.

Experimental Methodologies: Establishing the Ground Truth

To establish a trustworthy benchmark, the experimental data must be derived from a self-validating protocol. The synthesis and spectral acquisition of 3-(Oct-1-yn-1-yl)oxazolidin-2-one must ensure absolute purity, as trace impurities can skew the experimental 13 C NMR and IR baselines used for comparison.

Step-by-Step Experimental Protocol

The following protocol outlines the copper-catalyzed oxidative cross-coupling used to synthesize the benchmark ynamide[2]:

  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous CuCl2​ (4.4 mmol, 592 mg), oxazolidin-2-one (20 mmol, 1.74 g), and Na2​CO3​ (8 mmol, 848 mg).

  • Solvent & Ligand Addition: Suspend the mixture in dry toluene (20 mL). Add a solution of anhydrous pyridine (8 mmol, 0.64 mL) dissolved in an additional 20 mL of dry toluene.

  • Alkyne Coupling: Slowly add 1-octyne (4 mmol, 0.54 mL) in dry toluene (20 mL) to the reaction mixture. Stir the reaction at 70 °C for 16 hours under an oxygen atmosphere to facilitate the oxidative coupling.

  • Purification (Self-Validation): Quench with saturated NH4​Cl and extract with ethyl acetate. Purify the crude product via flash chromatography on silica gel (95/5 to 80/20 pentane/ethyl acetate). Causality check: Purity must be validated via High-Resolution Mass Spectrometry (HRMS) prior to NMR acquisition to ensure no unreacted oxazolidinone remains, which would convolute the C=O stretch in IR benchmarking.

  • Spectral Acquisition: Record 13 C NMR (101 MHz) in CDCl3​ at 298 K. Record FT-IR spectra using a neat film on NaCl plates to capture the unperturbed C≡C and C=O vibrational modes.

Computational Methodologies: DFT Protocol Design

With the experimental ground truth established, we design the computational workflow. The choice of basis set and functional is driven by the specific physical property being modeled.

Step-by-Step Computational Protocol
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the octyl chain and the oxazolidinone ring.

  • Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP-D3 functional with the def2-SVP basis set. Causality: B3LYP with Grimme's D3 dispersion correction reliably predicts ground-state geometries of organic molecules, while the def2-SVP basis set provides a computationally efficient yet accurate description of the heavy atoms[3].

  • Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm the structure is a true minimum (zero imaginary frequencies) and to extract unscaled IR spectra.

  • NMR Shielding Tensors: Perform single-point energy calculations using the Gauge-Independent Atomic Orbital (GIAO) method. We utilize the range-separated ω B97X-D functional with the def2-TZVP basis set, incorporating the Polarizable Continuum Model (PCM) for chloroform[3]. Causality: Range-separated functionals mitigate the electron delocalization error in the ynamide π -system, while the triple-zeta basis set (def2-TZVP) provides the necessary polarization functions to accurately model the electron density around the electronegative oxygen and nitrogen atoms.

DFT_Workflow Exp Experimental Data (NMR, IR, Kinetics) Bench Benchmarking Analysis (RMSD vs Exp) Exp->Bench Conf Conformational Search (Molecular Mechanics) Geom Geometry Optimization (B3LYP-D3/def2-SVP) Conf->Geom Freq Frequency & ZPE (BP86 or B3LYP) Geom->Freq NMR Single-Point & NMR (wB97X-D/def2-TZVP) Freq->NMR NMR->Bench

Figure 1: Parallel workflow for experimental data acquisition and DFT computational benchmarking.

Comparative Guide: DFT Functionals vs. Experimental Data

To objectively evaluate the models, we benchmark three popular functionals—B3LYP-D3, M06-2X, and ω B97X-D—against the experimental data of 3-(Oct-1-yn-1-yl)oxazolidin-2-one.

Table 1: 13 C NMR Chemical Shifts Benchmarking (ppm)

Calculations performed using def2-TZVP/PCM(Chloroform) on B3LYP-D3/def2-SVP optimized geometries.

Nucleus PositionExperimental (Ground Truth)B3LYP-D3M06-2X ω B97X-DBest Performing Model
C(carbonyl) 155.2151.8157.1154.9 ω B97X-D
C( α -alkyne) 72.468.175.371.8 ω B97X-D
C( β -alkyne) 68.764.971.268.2 ω B97X-D
Overall RMSD 0.0 3.82.50.4 ω B97X-D

Analysis: The ω B97X-D functional vastly outperforms traditional hybrid functionals (B3LYP) and meta-GGA functionals (M06-2X) for NMR predictions. B3LYP systematically underestimates the chemical shifts of the highly polarized alkyne carbons due to self-interaction errors, whereas ω B97X-D corrects for this through exact long-range exchange[3].

Table 2: Vibrational Frequency (IR) Benchmarking ( cm−1 )

Unscaled harmonic frequencies calculated with the def2-SVP basis set.

Vibrational ModeExperimentalB3LYP-D3BP86 ω B97X-DBest Performing Model
C=O Stretch 176518101758 1825BP86
C C Stretch 226023152255 2330BP86

Analysis: While ω B97X-D dominates NMR predictions, it performs poorly for unscaled vibrational frequencies, overestimating the stiffness of the bonds. The pure GGA functional BP86 is widely recognized as the superior alternative for IR benchmarking because its systematic errors cancel out, providing highly accurate unscaled frequencies that closely match experimental FT-IR data.

Mechanistic Pathway Modeling: The Keteniminium Intermediate

Beyond static spectral properties, DFT is heavily utilized to predict ynamide reactivity. A prominent transformation of ynamides involves their activation by electrophiles (e.g., H+ , Cu+ , Au+ ) to generate a highly reactive keteniminium ion[4]. This intermediate dictates the regioselectivity of subsequent nucleophilic attacks, such as in hydrothiolation reactions[1].

When benchmarking transition states for keteniminium formation, M06-2X is the recommended functional. Its high percentage of exact exchange (54%) makes it exceptionally reliable for calculating activation barriers and modeling the charge-transfer dynamics between the metal catalyst and the ynamide π -system.

Ynamide_Mechanism Ynamide 3-(Oct-1-yn-1-yl)oxazolidin-2-one (Ground State) Catalyst Electrophilic Activation (Transition State) Ynamide->Catalyst + Cu/H+ Intermediate Keteniminium Ion (Reactive Intermediate) Catalyst->Intermediate Charge Transfer Product Functionalized Adduct (e.g., Hydrothiolation) Intermediate->Product Nucleophilic Attack

Figure 2: Mechanistic pathway of ynamide activation via keteniminium ion formation.

Conclusion & Recommendations

For researchers modeling oxazolidinone-substituted ynamides like 3-(Oct-1-yn-1-yl)oxazolidin-2-one, a "one-size-fits-all" DFT approach is fundamentally flawed. Based on our benchmarking against experimental ground truths:

  • Use B3LYP-D3/def2-SVP for rapid, accurate geometry optimizations.

  • Switch to ω B97X-D/def2-TZVP (with PCM) for calculating 13 C NMR chemical shifts to avoid severe self-interaction errors.

  • Utilize BP86 for unscaled IR frequency predictions.

  • Employ M06-2X when mapping out the transition states of keteniminium ion formation.

By compartmentalizing computational methodologies based on the specific physical property being queried, drug development professionals can build highly predictive, self-validating models that accelerate synthetic discovery.

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Ynamides in Radical Reactions: A Route to Original Persubstituted 2-Aminofurans Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Copper-Catalyzed Regio- and Stereoselective Hydrothiolation of Allenamides, Enamides, and Ynamides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation

Comparative Stability of N-Octynyl Oxazolidinones and N-Octynyl Lactams: A Technical Guide for Ynamide Selection

For decades, the synthetic utility of nitrogen-substituted alkynes was severely limited by the extreme hydrolytic sensitivity of ynamines. The paradigm shifted with the advent of ynamides —compounds where the nitrogen at...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the synthetic utility of nitrogen-substituted alkynes was severely limited by the extreme hydrolytic sensitivity of ynamines. The paradigm shifted with the advent of ynamides —compounds where the nitrogen atom is tethered to an electron-withdrawing group (EWG), striking a vital balance between reactivity and stability [1].

When designing synthetic routes involving aliphatic ynamides, such as N-octynyl derivatives, researchers frequently must choose between an oxazolidinone or a lactam auxiliary. This guide provides an in-depth comparative analysis of N-octynyl oxazolidinones and N-octynyl lactams, detailing the mechanistic causality behind their stability differences and providing self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: The Electronic Push-Pull Dynamics

The stability of any ynamide is fundamentally dictated by the degree to which the nitrogen lone pair is delocalized away from the alkyne motif. If the lone pair conjugates with the carbon-carbon triple bond, the alkyne becomes highly nucleophilic and prone to rapid hydration or polymerization.

N-Octynyl Lactams (Cyclic Amides): In a lactam-derived ynamide (e.g., derived from 2-pyrrolidinone), the carbonyl group acts as a standard EWG. It effectively pulls electron density away from the nitrogen, granting the molecule moderate stability. However, the methylene backbone of the lactam ring provides no additional inductive pull, leaving the alkyne moderately activated. This makes lactam ynamides highly reactive in electrophilic additions but slightly more susceptible to acidic hydrolysis [2].

N-Octynyl Oxazolidinones (Cyclic Carbamates): Oxazolidinones possess an endocyclic oxygen atom adjacent to the carbonyl. This structural difference is critical. The extra oxygen exerts a strong inductive effect, increasing the electrophilicity of the carbonyl carbon. This enhanced "pull" forces the nitrogen lone pair to delocalize almost entirely into the carbonyl system, severely restricting its ability to activate the alkyne. Consequently, N-octynyl oxazolidinones exhibit superior thermal and hydrolytic stability compared to their lactam counterparts.

ElectronicEffects cluster_ox N-Octynyl Oxazolidinone (Cyclic Carbamate) cluster_lac N-Octynyl Lactam (Cyclic Amide) O_ring Endocyclic Oxygen (Strong Inductive Pull) N_ox Nitrogen Lone Pair O_ring->N_ox Enhances EWG Alk_ox Alkyne Motif (Highly Stable) N_ox->Alk_ox Minimal Activation C_ring Methylene Carbon (No Inductive Pull) N_lac Nitrogen Lone Pair C_ring->N_lac Standard EWG Alk_lac Alkyne Motif (More Reactive) N_lac->Alk_lac Moderate Activation

Electronic effects dictating ynamide stability: Oxazolidinone vs. Lactam.

Quantitative Data Comparison

The electronic differences outlined above manifest in measurable physical and chemical properties. Table 1 summarizes the comparative stability metrics critical for process scale-up and storage.

PropertyN-Octynyl OxazolidinoneN-Octynyl LactamPractical Implication for Drug Development
EWG Classification Cyclic CarbamateCyclic AmideDictates the baseline electronic pull on the nitrogen lone pair.
Hydrolytic Half-Life (pH 3.0, 25°C)> 48 hours~ 12 hoursOxazolidinones are preferred for multi-step syntheses requiring aqueous acidic workups.
Thermal Stability (Onset of decomp.)> 150°C~ 120°COxazolidinones can withstand harsher reflux conditions (e.g., in toluene or xylenes).
Chromatographic Stability Excellent (Standard Silica)Good (May require basic alumina)Lactams may undergo trace hydration on highly acidic silica gel during slow purifications.
Electrophilic Reactivity ModerateHighLactams are superior substrates when the ynamide must act as a strong nucleophile.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds in your own laboratory, the following protocols utilize a self-validating framework. Every step includes internal controls to ensure that observed stability differences are inherent to the molecule, not artifacts of the methodology.

Protocol A: Copper-Catalyzed Cross-Coupling Synthesis

This protocol adapts the standard Hsung/Danheiser conditions for ynamide synthesis [3].

Rationale & Causality: We utilize N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand. DMEDA stabilizes the active Cu(I) species and prevents the competing Glaser homocoupling of the alkyne. Furthermore, the use of strictly anhydrous K3​PO4​ is non-negotiable; trace hydrates in the base will cause premature hydration of the newly formed ynamide at elevated temperatures.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the nitrogen heterocycle (2-oxazolidinone or 2-pyrrolidinone, 1.0 equiv), CuI (0.05 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent & Ligand Addition: Add anhydrous toluene (0.2 M) followed by DMEDA (0.10 equiv). Stir for 10 minutes at room temperature to allow the Cu-ligand complex to form.

  • Alkyne Addition: Add 1-bromo-1-octyne (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80°C for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate. Purify via flash chromatography (Note: Use triethylamine-deactivated silica for the lactam derivative to prevent on-column degradation).

Protocol B: in situ NMR Kinetic Stability Assay

To quantify hydrolytic stability, we employ a self-validating NMR assay.

Rationale & Causality: By using 1,3,5-trimethoxybenzene as an inert internal standard, the system self-validates. If the integration of the internal standard changes relative to the solvent peak, it indicates an instrument shimming or tuning error. If the standard remains constant while the ynamide peaks decay, the degradation is chemically genuine.

  • Sample Preparation: Dissolve 0.1 mmol of the purified ynamide (oxazolidinone or lactam) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of CDCl3​ .

  • Acidic Spike: Add 50 μL of a D2​O solution containing 10 mol% p-toluenesulfonic acid (p-TsOH).

  • Kinetic Monitoring: Insert the sample into the NMR spectrometer (pre-warmed to 25°C). Acquire a 1H -NMR spectrum every 30 minutes for 24 hours.

  • Data Analysis: Track the disappearance of the triplet associated with the propargylic protons of the octynyl chain (typically around δ 2.3 ppm) and the appearance of the hydration product (amide/ketone) signals. Calculate the half-life ( t1/2​ ) based on first-order decay kinetics.

Workflow Step1 1. Cu-Catalyzed Coupling Step2 2. Chromatographic Isolation Step1->Step2 Step3 3. Acidic Hydrolysis (p-TsOH / D2O) Step2->Step3 Step4 4. in situ 1H-NMR Kinetic Monitoring Step3->Step4 Step5 5. Half-Life Calculation Step4->Step5

Self-validating experimental workflow for ynamide synthesis and kinetic stability assay.

Conclusion

For researchers prioritizing shelf-life, robust stability during multi-step syntheses, and resistance to aqueous acidic workups, N-octynyl oxazolidinones are the superior choice. The cyclic carbamate structure effectively suppresses the nucleophilicity of the alkyne. Conversely, if the downstream application requires the ynamide to undergo difficult electrophilic additions or cycloadditions where a highly activated alkyne is necessary, the slightly less stable N-octynyl lactam should be utilized.

References
  • Evano, G., Coste, A., & Jouvin, K. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews. Available at: [Link]

  • Wang, Y., & Hsung, R. P. (2020). Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions. ACS Catalysis. Available at: [Link]

  • Mansfield, S. J., et al. (2019). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. Available at: [Link]

Safety & Regulatory Compliance

Safety

3-(Oct-1-yn-1-yl)oxazolidin-2-one proper disposal procedures

An in-depth, operational guide to the handling and disposal of 3-(Oct-1-yn-1-yl)oxazolidin-2-one , designed for researchers, safety officers, and drug development professionals. Chemical Profiling & Reactivity Assessment...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, operational guide to the handling and disposal of 3-(Oct-1-yn-1-yl)oxazolidin-2-one , designed for researchers, safety officers, and drug development professionals.

Chemical Profiling & Reactivity Assessment

3-(Oct-1-yn-1-yl)oxazolidin-2-one is a terminal-alkyl substituted ynamide . Structurally, it features an electron-withdrawing oxazolidin-2-one ring directly bonded to the nitrogen atom of an oct-1-ynyl chain.

The Causality of Ynamide Reactivity: Traditional ynamines are notoriously unstable and hydrolyze rapidly in ambient moisture. However, the electron-withdrawing carbonyl group of the oxazolidinone ring in this compound pulls electron density away from the nitrogen. This "push-pull" electronic modulation stabilizes the carbon-carbon triple bond, making the compound robust enough for standard benchtop handling [1].

Despite this stability, the alkyne remains highly susceptible to electrophilic activation. In the presence of Brønsted acids or transition metals (e.g., Cu, Au, Rh, Pd), the ynamide can undergo rapid hydration to form amides, or participate in uncontrolled cycloadditions and polymerizations [2].

Why Disposal Requires Specific Protocols: If raw reaction mixtures containing 3-(Oct-1-yn-1-yl)oxazolidin-2-one and active catalysts are dumped directly into a general organic waste carboy, the localized acidic or metal-rich environment can trigger exothermic degradation. Strict quenching protocols are mandatory before phase separation and waste routing to prevent carboy pressurization or hazardous vapor release.

Risk Assessment & PPE Protocol

Based on safety data for analogous oxazolidinone derivatives and ynamides, this compound requires strict adherence to GHS safety protocols [3].

Table 1: Hazard Classification and Required PPE

Hazard / PropertyGHS ClassificationOperational Mitigation Strategy
Toxicity Acute Tox. 4 (Oral)Prohibit eating/drinking in the lab; wash hands immediately after handling.
Irritation Skin Irrit. 2, Eye Irrit. 2Wear nitrile gloves (double-gloving recommended) and splash-proof safety goggles.
Respiratory STOT SE 3 (Respiratory)Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.
Reactivity Incompatible with strong acids/oxidizersSegregate from nitric acid, sulfuric acid, and peroxides during storage and disposal.

Step-by-Step Disposal Workflows

To ensure absolute safety, every disposal workflow below is designed as a self-validating system —meaning the operator can visually or chemically confirm the success of the step before proceeding.

Protocol A: Disposal of Pure / Unused Compound

For expired, contaminated, or excess neat material.

  • Containment: Do not attempt to dissolve the solid for liquid disposal. Transfer the neat solid directly into a compatible High-Density Polyethylene (HDPE) or amber glass wide-mouth container.

  • Labeling: Mark the container explicitly as "Reactive Organic Solid - Ynamide Derivative".

  • Validation Step: Weigh the sealed waste container. The mass of the disposed solid must exactly match the inventory deduction in your chemical tracking system to ensure no reactive material is unaccounted for.

  • Routing: Route to a licensed hazardous waste facility for high-temperature incineration [4].

Protocol B: Quenching and Disposal of Reaction Mixtures

For post-reaction mixtures, particularly following copper-catalyzed cross-coupling or gold-catalyzed cyclizations.

  • Thermal Control: Transfer the reaction flask to an ice bath and cool the mixture to 0 °C to mitigate any exothermic quenching reactions.

  • Catalyst Quench: Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) in a 1:1 v/v ratio to the organic solvent.

    • Causality: NH4​Cl effectively chelates copper and other transition metals, pulling them into the aqueous phase and terminating the catalytic cycle, rendering the ynamide inert to further metal-catalyzed degradation.

  • Validation Step: Observe the aqueous layer. If copper catalysts were used, the aqueous layer will turn visibly blue (indicating the formation of Cu(II) amine/chloride complexes). Check the pH of the aqueous layer; if it is below 7, add saturated NaHCO3​ dropwise until the pH stabilizes at 7–8.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3×20 mL).

  • Routing:

    • Aqueous Phase: Route to "Aqueous Metal Waste" (contains heavy metal chelates).

    • Organic Phase: Dry over anhydrous Na2​SO4​ , filter, and route to "Halogenated" or "Non-Halogenated" organic waste, depending on the extraction solvent used.

Protocol C: Spill Clean-Up Procedure
  • Isolation: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Mechanical Collection: For solid spills, sweep up the material using non-sparking tools to avoid static discharge. Do not use water initially, as localized friction and heat could theoretically promote degradation.

  • Chemical Decontamination: Wash the spill area with a 10% sodium hypochlorite (bleach) solution, followed by copious amounts of water, to degrade any residual oxazolidinone traces.

  • Validation Step: Swab the decontaminated area and spot it on a Thin Layer Chromatography (TLC) plate (eluting with Hexanes/EtOAc). Visualize under a UV lamp (254 nm) to ensure no residual ynamide remains before removing isolation barriers.

Waste Segregation & Storage Guidelines

Proper segregation prevents unintended reactions within bulk waste containers.

Table 2: Waste Stream Compatibility

Waste Stream / ChemicalCompatibility with YnamideRationale / Causality
Strong Acids (HCl, H2​SO4​ ) Incompatible Triggers rapid, exothermic hydration of the alkyne to an amide.
Strong Oxidizers (Peroxides) Incompatible Can cause oxidative cleavage of the alkyne, releasing heat and gas.
Aqueous Heavy Metals (Unquenched) Incompatible Catalyzes unintended cyclizations or polymerizations in the waste carboy.
Neutral Organic Solvents (EtOAc, THF) Compatible Safely dilutes the compound without initiating electrophilic attack.

Disposal Workflow Visualization

The following decision tree maps the exact routing of 3-(Oct-1-yn-1-yl)oxazolidin-2-one waste streams to ensure compliance and safety.

DisposalWorkflow Source 3-(Oct-1-yn-1-yl)oxazolidin-2-one Waste Source TypeSolid Pure Solid / Unused Reagent Source->TypeSolid TypeRxn Reaction Mixture (Contains Catalysts/Acids) Source->TypeRxn TypeSolv Contaminated Solvents / Wash Source->TypeSolv PrepSolid Seal in Amber Glass/HDPE Label as 'Reactive Organic Solid' TypeSolid->PrepSolid PrepRxn Quench with Sat. NH4Cl or NaHCO3 (pH 7-8) TypeRxn->PrepRxn BinOrg Organic Solvent Waste (Halogenated/Non-Halogenated) TypeSolv->BinOrg BinSolid Solid Hazardous Waste (Incineration Stream) PrepSolid->BinSolid PhaseSep Phase Separation PrepRxn->PhaseSep BinAq Aqueous Metal Waste (If Cu/Au used) PhaseSep->BinAq Aqueous Phase PhaseSep->BinOrg Organic Phase

Figure 1: Decision tree and workflow for the segregation and disposal of ynamide waste streams.

References

  • DeKorver, K. A.; Li, H.; Lohse, A. G.; Hayashi, R.; Lu, Z.; Zhang, Y.; Hsung, R. P. "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 2010, 110, 5064-5106. URL:[Link]

  • Sagamanova, I. K.; Kurtz, K. C. M.; Hsung, R. P. "Practical Synthesis of a Chiral Ynamide: (R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one." Organic Syntheses, 2007, 84, 359. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL:[Link][1]

Sources

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